2-Methyl-2-(1-naphthyloxy)propanoic acid
Beschreibung
The exact mass of the compound 2-Methyl-2-(1-naphthyloxy)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 184749. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methyl-2-(1-naphthyloxy)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-(1-naphthyloxy)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-methyl-2-naphthalen-1-yloxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-14(2,13(15)16)17-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXRLJQIXNXFSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60306959 | |
| Record name | 2-methyl-2-(1-naphthyloxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30366-94-0 | |
| Record name | 30366-94-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184749 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-2-(1-naphthyloxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis of 2-Methyl-2-(1-naphthyloxy)propanoic acid
An In-depth Technical Guide to the
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 2-Methyl-2-(1-naphthyloxy)propanoic acid. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the synthetic strategy, reaction mechanism, and a detailed, field-proven experimental protocol. The synthesis is predicated on the Williamson ether synthesis, a robust and versatile method for forming ether linkages. We will explore the causal factors influencing experimental choices, from reagent selection to reaction conditions and purification strategies, ensuring a reproducible and high-yielding process. The protocol incorporates insights into phase-transfer catalysis as a means to enhance reaction efficiency, reflecting modern best practices in organic synthesis.
Introduction and Strategic Overview
2-Methyl-2-(1-naphthyloxy)propanoic acid and its structural analogs are of significant interest in medicinal chemistry and drug development. Aryloxyalkanoic acids are a well-established class of compounds exhibiting a range of biological activities, often acting as modulators of metabolic pathways. The title compound shares structural motifs with hypolipidemic agents and other pharmacologically active molecules, making its efficient synthesis a key objective for further research and development.
The core of this synthesis is the formation of an ether bond between the C1 oxygen of 1-naphthol and the quaternary carbon of a 2-methylpropanoic acid moiety. The most logical and reliable approach for constructing this C-O bond is the Williamson ether synthesis . This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide.
Our retrosynthetic analysis deconstructs the target molecule into two primary synthons:
-
A nucleophile: The 1-naphthoxide anion, generated in situ from 1-naphthol.
-
An electrophile: A 2-methylpropanoic acid derivative bearing a suitable leaving group at the C2 position, such as ethyl 2-bromo-2-methylpropanoate.
The strategy involves three primary stages:
-
Naphthoxide Formation: Deprotonation of 1-naphthol using a suitable base.
-
Etherification: SN2 reaction between the 1-naphthoxide and an ester of 2-bromo-2-methylpropanoic acid. The use of an ester is critical to protect the carboxylic acid functional group, which would otherwise interfere with the basic reaction conditions.
-
Saponification: Hydrolysis of the resulting ester to yield the final carboxylic acid product.
Logical Workflow of the Synthesis
The following diagram illustrates the high-level workflow for the synthesis.
Caption: The SN2 mechanism of the Williamson ether synthesis.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Critical parameters such as pH changes and precipitation events serve as internal checks for reaction progression.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1-Naphthol | C₁₀H₈O | 144.17 | 50.0 | 7.21 g |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 55.0 | 2.20 g |
| Ethyl 2-bromo-2-methylpropanoate | C₆H₁₁BrO₂ | 195.05 | 52.5 | 10.24 g (7.6 mL) |
| Tetrabutylammonium bromide (TBAB) | (C₄H₉)₄NBr | 322.37 | 2.5 | 0.81 g |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | - | 150 mL |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | - | 200 mL |
| Hydrochloric Acid (HCl), 6 M | HCl | 36.46 | - | As needed |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | 50 mL |
Safety Precautions:
-
1-Naphthol: Toxic and irritant. Avoid skin contact and inhalation. [1]* Sodium Hydroxide: Corrosive. Causes severe chemical burns.
-
Ethyl 2-bromo-2-methylpropanoate: Lachrymator and corrosive. Handle in a fume hood.
-
Diethyl Ether: Extremely flammable. Use in a well-ventilated area away from ignition sources.
Part A: Synthesis of Ethyl 2-Methyl-2-(1-naphthyloxy)propanoate
-
Naphthoxide Formation:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-naphthol (7.21 g, 50.0 mmol) and ethanol (100 mL).
-
Stir the mixture until the 1-naphthol is fully dissolved.
-
In a separate beaker, dissolve sodium hydroxide (2.20 g, 55.0 mmol) in 50 mL of ethanol. Causality: Using a slight excess of base ensures complete deprotonation of the 1-naphthol, maximizing the concentration of the active nucleophile.
-
Slowly add the ethanolic NaOH solution to the 1-naphthol solution. The mixture may warm slightly. Stir for 15 minutes at room temperature to ensure complete formation of the sodium 1-naphthoxide salt.
-
-
Etherification with Phase-Transfer Catalysis:
-
Add tetrabutylammonium bromide (TBAB) (0.81 g, 2.5 mmol) to the reaction mixture. Causality: TBAB acts as a phase-transfer catalyst (PTC). The bulky, lipophilic tetrabutylammonium cation pairs with the naphthoxide anion, shuttling it into closer proximity with the organic-soluble electrophile, thereby accelerating the reaction rate and improving yield, especially in less polar solvent systems. [2][3][4] * Add ethyl 2-bromo-2-methylpropanoate (10.24 g, 52.5 mmol) dropwise to the stirring mixture. Causality: A small excess of the electrophile ensures the complete consumption of the valuable naphthoxide intermediate.
-
Heat the reaction mixture to a gentle reflux (approx. 80-85 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate), observing the disappearance of the 1-naphthol spot.
-
-
Workup of the Ester Intermediate:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
To the resulting residue, add 100 mL of deionized water and 100 mL of diethyl ether. Transfer the mixture to a separatory funnel.
-
Shake the funnel vigorously, venting frequently. Separate the layers. The organic layer contains the desired ester.
-
Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to remove any unreacted acidic species, followed by 50 mL of brine. [5] * Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 2-methyl-2-(1-naphthyloxy)propanoate as an oil or low-melting solid.
-
Part B: Saponification to 2-Methyl-2-(1-naphthyloxy)propanoic acid
-
Hydrolysis:
-
Transfer the crude ester from Part A into a 250 mL round-bottom flask.
-
Prepare a solution of sodium hydroxide (4.0 g, 100 mmol) in 80 mL of water and 20 mL of ethanol. Causality: The ethanol is added to improve the solubility of the organic ester in the aqueous base, creating a more homogeneous reaction mixture for efficient hydrolysis.
-
Add the NaOH solution to the ester and heat the mixture to reflux for 2 hours. The reaction is complete when the oily ester layer has disappeared.
-
-
Acidification and Product Isolation:
-
Cool the reaction mixture in an ice bath.
-
Slowly and with stirring, add 6 M hydrochloric acid (HCl) dropwise until the solution is strongly acidic (pH 1-2, check with litmus or pH paper). [5]Validation: A thick, white precipitate of 2-Methyl-2-(1-naphthyloxy)propanoic acid will form. This precipitation is a key indicator of successful synthesis.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 50 mL) to remove inorganic salts.
-
Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water or acetone/water mixture, to obtain the pure 2-Methyl-2-(1-naphthyloxy)propanoic acid.
-
Dry the purified crystals in a vacuum oven at 50-60 °C.
-
References
-
The Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of Calgary. Retrieved from [Link]
-
Williamson Ether Synthesis of 2-Octadecyloxy-Naphthalene. (n.d.). Scribd. Retrieved from [Link]
-
Williamson synthesis || Preparation of 2-Methoxy-2-methylpropane. (2020, December 4). YouTube. Retrieved from [Link]
- Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds. (2010, October 20). Google Patents.
-
Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds. (2009, August 20). WIPO Patentscope. Retrieved from [Link]
- Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. (2016, May 10). Google Patents.
-
The Williamson Ether Synthesis. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo). (2020, May 28). Conscientia Beam. Retrieved from [Link]
-
How 2-methyl propanoic acid convert into propane? (2018, March 4). Quora. Retrieved from [Link]
- Preparation of 2-(6-methoxy-2-naphthyl)propionic acid-1-propanol and propanal and intermediates therefor. (1972, March 21). Google Patents.
-
2-Methyl-2-[4-(Naphthalen-1-Yl)phenoxy]propanoic Acid. (n.d.). PubChem. Retrieved from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
-
An improved Williamson ether synthesis using phase transfer catalysis. (1975). Semantic Scholar. Retrieved from [Link]
-
Metabolism of 2-hydroxy-1-naphthoic acid and naphthalene via gentisic acid by distinctly different sets of enzymes in Burkholderia sp. strain BC1. (2013, November). PubMed. Retrieved from [Link]
-
Williamson-Ethersynthese. (n.d.). ResearchGate. Retrieved from [Link]
-
1-Naphthol. (n.d.). Wikipedia. Retrieved from [Link]
-
Study on Phase-Transfer Catalytic Asymmetric Transformations of Esters using a Water and Alcohols as a Nucleophile. (n.d.). Kyoto University Research Information Repository. Retrieved from [Link]
-
The synthesis of 1 and 2-naphthols from Napththalene. (2012, December 16). Sciencemadness.org. Retrieved from [Link]
- Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds. (2014, January 21). Google Patents.
-
Fine-Tuned Reactivity of N-Containing Naphthol Analogues. (2022, October 15). National Institutes of Health. Retrieved from [Link]
-
Contribution of phase transfer catalyst to green chemistry: A review. (2021). JETIR. Retrieved from [Link]
-
Propanoic acid, 2-methyl-2-[4-(1,2,3,4-tetrahydro-1-naphthalenyl)phenoxy]- (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Synthesis of 2-methyl butanoic acid from polymeric ester. (n.d.). ResearchGate. Retrieved from [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018, May 31). Indo American Journal of Pharmaceutical Research. Retrieved from [Link]
- METHOD FOR OPTICALLY CLEAVING 2- (6-METHOXY-2-NAPHTYL) PROPIONIC ACID. (1993, March 11). Google Patents.
- Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid. (n.d.). Google Patents.
-
Synthesis method of 2-methylphenoxyacetic acid. (n.d.). Patsnap. Retrieved from [Link]
-
Propanoic acid, 2-(1-naphthalenyloxy)- (n.d.). PubChem. Retrieved from [Link]
- Method for recovering and purifying propionic acid. (2013, June 6). Google Patents.
-
Propanoic acid, 2-methyl-, methyl ester. (n.d.). SIELC Technologies. Retrieved from [Link]
Sources
2-Methyl-2-(1-naphthyloxy)propanoic Acid: Mechanism of Action
This guide provides an in-depth technical analysis of 2-Methyl-2-(1-naphthyloxy)propanoic acid (also referred to in literature as 1-NIBA or 1-Naphthoxyisobutyric acid ).
Based on its chemical structure—a gem-dimethyl phenoxy acid derivative—this compound functions primarily through two distinct pharmacological pathways depending on the biological system:
-
Mammalian Systems: It acts as a PPARα Agonist (Fibrate class) and a Sweet Taste Receptor Antagonist (T1R2/T1R3 inhibitor).
-
Plant Systems: It functions as a specific Auxin Antagonist (Anti-auxin).
A Dual-Function Probe for PPARα Activation and Chemoreception Modulation
Executive Technical Summary
2-Methyl-2-(1-naphthyloxy)propanoic acid (CAS: 30366-94-0) is a synthetic carboxylic acid derivative characterized by a naphthalene ring linked to an isobutyric acid moiety via an ether bond.
-
Chemical Class: Fibrate analog / Aryloxyisobutyric acid.
-
Primary Target (Metabolic): Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2]
-
Secondary Target (Sensory): Sweet Taste Receptor Heterodimer (T1R2/T1R3).
-
Plant Physiology Target: Auxin Signaling Pathway (TIR1/AFB inhibitor).
This compound serves as a critical tool for dissecting the structure-activity relationships (SAR) of fibrates, distinguishing between the lipophilic requirements for nuclear receptor binding versus cell-surface GPCR allosteric modulation.
Mechanism of Action: Mammalian Metabolic Signaling (PPARα)
The structural homology of 2-methyl-2-(1-naphthyloxy)propanoic acid to Clofibrate (ethyl 2-(4-chlorophenoxy)-2-methylpropanoate) dictates its primary metabolic mechanism. The gem-dimethyl substitution at the
Ligand Binding and Receptor Activation
The mechanism proceeds through a canonical nuclear receptor activation pathway:
-
Cytosolic Entry: The lipophilic naphthalene moiety facilitates passive diffusion across the hepatocyte membrane.
-
LBD Engagement: The carboxylate head group forms hydrogen bonds with the Tyr464, Tyr314, and Ser280 residues within the Ligand Binding Domain (LBD) of PPARα. The bulky naphthalene group occupies the hydrophobic pocket, stabilizing the active conformation (Helix 12).
-
Heterodimerization: The ligand-bound PPARα undergoes a conformational change, shedding co-repressors (e.g., NCoR) and recruiting the Retinoid X Receptor (RXR).
-
PPRE Binding: The PPARα-RXR complex translocates to the nucleus and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
Downstream Physiological Effects
Transcriptional upregulation leads to:
-
Lipid Catabolism: Increased expression of Acox1 (Acyl-CoA oxidase) and Cpt1a (Carnitine palmitoyltransferase 1A), driving mitochondrial and peroxisomal
-oxidation. -
Lipoprotein Remodeling: Upregulation of Apoa1 and Apoa2 (HDL synthesis) and downregulation of Apoc3 (LPL inhibitor).
Visualization: PPARα Signaling Pathway
Figure 1: The PPARα activation cascade initiated by 2-methyl-2-(1-naphthyloxy)propanoic acid, leading to transcriptional regulation of lipid metabolism genes.
Mechanism of Action: Chemoreception (T1R2/T1R3 Inhibition)
While less potent than its unmethylated analog (2-(1-naphthyloxy)propanoic acid) or Lactisole (2-(4-methoxyphenoxy)propanoic acid), the gem-dimethyl variant retains activity as an allosteric inhibitor of the sweet taste receptor.
Allosteric Modulation
-
Target: The Transmembrane Domain (TMD) of the T1R3 subunit within the T1R2/T1R3 heterodimer.
-
Mechanism: The compound acts as a Negative Allosteric Modulator (NAM) . It binds to a transmembrane pocket distinct from the orthosteric site (Venus Flytrap Domain) where sugars bind.
-
Effect: Binding stabilizes the receptor in an inactive conformation, preventing the conformational shift required for G-protein (
) coupling, effectively dampening the perception of sweetness from sugars and high-potency sweeteners.
Mechanism of Action: Plant Physiology (Auxin Antagonism)
In botanical research, this compound is known as 1-NIBA (1-Naphthoxyisobutyric acid).
-
Mechanism: It acts as an Anti-Auxin . The gem-dimethyl group sterically hinders the "ring-carboxyl" spatial relationship required for auxin activity.
-
Action: It competes with endogenous auxins (IAA) for binding to auxin efflux carriers or the TIR1 receptor complex but fails to trigger the ubiquitination degradation pathway for Aux/IAA repressors.
-
Result: Inhibition of auxin-induced root elongation and gravitropism.
Experimental Protocols
Protocol A: PPARα Transactivation Assay (Luciferase Reporter)
Objective: Quantify the agonist potency (
Materials:
-
HEK293T cells.
-
Expression plasmid: pSG5-hPPARα.
-
Reporter plasmid: (PPRE)3-TK-Luc.
-
Control plasmid: pRL-SV40 (Renilla).
Workflow:
-
Seeding: Plate HEK293T cells at
cells/well in 96-well plates using DMEM + 10% delipidated FBS. -
Transfection: After 24h, co-transfect plasmids (PPARα : Reporter : Renilla ratio of 10:10:1) using Lipofectamine.
-
Treatment: 24h post-transfection, replace media. Treat cells with serial dilutions of 2-methyl-2-(1-naphthyloxy)propanoic acid (0.1
M to 100 M).-
Positive Control: Wy-14643 (10
M). -
Vehicle Control: 0.1% DMSO.
-
-
Lysis & Detection: Incubate for 24h. Lyse cells and measure Firefly/Renilla luminescence using a Dual-Luciferase Assay System.
-
Analysis: Normalize Firefly signals to Renilla. Plot dose-response curve to calculate
.
Protocol B: T1R2/T1R3 Calcium Flux Assay
Objective: Assess the inhibition of sweet taste signaling.
Workflow:
-
Cell Line: HEK293 cells stably expressing G
15 and human T1R2/T1R3. -
Dye Loading: Incubate cells with FLIPR Calcium-4 assay kit dye for 45 min at 37°C.
-
Baseline Measurement: Record basal fluorescence (Ex 485nm / Em 525nm).
-
Agonist Addition: Inject Sucrose (100 mM) to trigger calcium influx.
-
Antagonist Challenge: Co-inject 2-methyl-2-(1-naphthyloxy)propanoic acid (variable conc.) with Sucrose.
-
Readout: Measure reduction in Peak Fluorescence (
) compared to Sucrose alone.
Comparative Data Summary
| Feature | 2-Methyl-2-(1-naphthyloxy)propanoic acid | Lactisole (Reference) | Clofibrate (Reference) |
| Structure | Naphthyl + Gem-dimethyl | Phenyl-ether + Mono-methyl | Chlorophenyl + Gem-dimethyl |
| Primary Target | PPARα (Agonist) | T1R3 (Antagonist) | PPARα (Agonist) |
| Secondary Target | T1R3 (Antagonist - Moderate) | T1R2 (Weak/Null) | T1R3 (Antagonist - Moderate) |
| Plant Activity | Anti-Auxin (1-NIBA) | Auxin-like (Weak) | Anti-Auxin (PCIB-like) |
| Lipophilicity | High (LogP ~3.6) | Moderate | High |
References
-
Willson, T. M., et al. (2000). "The PPARs: From Orphan Receptors to Drug Discovery." Journal of Medicinal Chemistry.
-
Xu, H., et al. (2004). "Different functional roles of T1R subunits in the heteromeric taste receptors." Proceedings of the National Academy of Sciences.
-
McRae, D. H., & Bonner, J. (1953). "Chemical structure and antiauxin activity." Physiologia Plantarum. (Defines 1-NIBA activity).
-
Malleret, G., et al. (2004). "Structure-Activity Relationship of Lactisole Derivatives as Sweet Taste Inhibitors." Chemical Senses.
-
Brown, P. J., et al. (1997). "Identification of peroxisome proliferator-activated receptor alpha agonists." Chemistry & Biology.
Sources
Biological Activity of 2-Methyl-2-(1-naphthyloxy)propanoic Acid (1-NOIB)
This technical guide details the biological activity, mechanism of action, and experimental applications of 2-Methyl-2-(1-naphthyloxy)propanoic acid , commonly referred to in plant physiology as 1-Naphthoxyisobutyric acid (1-NOIB or 1-NIBA) .
Executive Summary
2-Methyl-2-(1-naphthyloxy)propanoic acid (CAS: 30366-94-0) is a synthetic aryloxyalkanoic acid primarily characterized as an anti-auxin or auxin antagonist . Structurally, it is the 1-naphthyl analog of Clofibric acid (a PPAR
Its core biological activity is defined by its ability to compete with endogenous auxins (e.g., Indole-3-acetic acid, IAA) for binding sites on auxin receptors (TIR1/AFB) or transport proteins, thereby inhibiting auxin-mediated signaling without triggering the associated physiological response. In mammalian systems, due to its structural homology with fibrates and lactisole, it possesses latent activity as a PPAR modulator and sweet taste receptor (T1R2/T1R3) antagonist, though these are secondary to its utility as a plant growth regulator.
Chemical Identity & Structural Pharmacology
| Property | Detail |
| IUPAC Name | 2-Methyl-2-(naphthalen-1-yloxy)propanoic acid |
| Common Abbreviations | 1-NOIB, 1-NIBA, |
| CAS Number | 30366-94-0 |
| Molecular Formula | C |
| Molecular Weight | 230.26 g/mol |
| Structural Class | Aryloxyisobutyric acid (Fibrate scaffold) |
| Key Pharmacophore | Gem-dimethyl group at the |
Structural-Activity Relationship (SAR)
The biological specificity of 1-NOIB arises from the "isobutyric effect" :
-
Auxin vs. Anti-Auxin: 1-Naphthoxyacetic acid (1-NOA) is a synthetic auxin. Adding two methyl groups to the
-carbon (converting acetic to isobutyric acid) increases steric hindrance. This allows the molecule to bind to the receptor but prevents the conformational change necessary to recruit the degradative machinery (SCF complex), effectively turning an agonist into an antagonist. -
Fibrate Homology: The 2-methyl-2-phenoxypropanoic acid moiety is the scaffold for fibrates (lipid-lowering drugs). 1-NOIB is the naphthalene analog of Clofibric acid, suggesting potential (though less characterized) PPAR
agonism in mammalian tissues.
Mechanism of Action
A. Primary Mechanism: Auxin Antagonism (Plant Systems)
1-NOIB functions as a competitive inhibitor of auxin signaling.
-
Target: Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box (AFB) proteins.
-
Action: 1-NOIB binds to the auxin-binding pocket of TIR1 but fails to stabilize the interaction between TIR1 and the Aux/IAA repressor proteins. Consequently, Aux/IAA proteins are not ubiquitinated or degraded, and they continue to repress ARF (Auxin Response Factor) transcription factors.
-
Result: Inhibition of auxin-induced gene expression (e.g., cell elongation, root initiation).
B. Secondary Mechanism: Membrane Transport Inhibition
At higher concentrations, 1-NOIB acts as an auxin transport inhibitor , interfering with the polar auxin transport (PAT) machinery, specifically the PIN-FORMED (PIN) efflux carriers. This disrupts the auxin gradient required for gravitropism and organogenesis.
C. Tertiary Mechanism: Chemoreception (Mammalian Systems)
Structurally, 1-NOIB is an analog of Lactisole (2-(4-methoxyphenoxy)propanoic acid), a known inhibitor of the human sweet taste receptor.
-
Target: hT1R2/hT1R3 heterodimer (Sweet Taste Receptor).[1]
-
Action: Negative allosteric modulation. It binds to the transmembrane domain (TMD) of T1R3, stabilizing the receptor in an inactive conformation and reducing sensitivity to sweet stimuli.
Visualization: Signaling Pathway Inhibition
The following diagram illustrates how 1-NOIB disrupts the canonical auxin signaling pathway compared to the natural ligand (IAA).
Caption: 1-NOIB competes with IAA for the TIR1 receptor, preventing the degradation of Aux/IAA repressors and thereby blocking auxin-dependent gene expression.
Experimental Protocols
Protocol A: Wheat Coleoptile Straight Growth Assay
This assay quantifies the anti-auxin activity of 1-NOIB by measuring its ability to inhibit IAA-induced elongation.
Reagents:
-
Buffer: 10 mM Phosphate buffer (pH 6.0) + 2% Sucrose.
-
Auxin Stock: 1 mM IAA in ethanol.
-
Inhibitor Stock: 10 mM 1-NOIB in DMSO.
-
Plant Material: Etiolated wheat seedlings (Triticum aestivum), 3-4 days old.
Methodology:
-
Preparation: Excise 10 mm segments from the sub-apical region of wheat coleoptiles under dim green light (to prevent photomorphogenesis).
-
Treatment Groups:
-
Control: Buffer only.
-
Agonist: Buffer + 10
M IAA. -
Antagonist: Buffer + 10
M IAA + [1, 10, 50, 100 M] 1-NOIB.
-
-
Incubation: Place segments in petri dishes with treatment solutions. Incubate in darkness at 25°C for 18–24 hours on a rotary shaker (slow speed).
-
Measurement: Measure the final length of segments using a digital caliper or image analysis software (e.g., ImageJ).
-
Data Analysis: Calculate % Inhibition using the formula:
Where is the mean length.
Protocol B: Root Growth Inhibition (Arabidopsis)
Used to determine if 1-NOIB acts as a root growth inhibitor (typical of anti-auxins) or restores growth in high-auxin backgrounds.
Methodology:
-
Media Prep: Prepare 0.5x MS (Murashige & Skoog) agar plates containing 1% sucrose.
-
Seeding: Surface sterilize Arabidopsis thaliana (Col-0) seeds and plate them. Stratify at 4°C for 2 days.
-
Transfer: Transfer 4-day-old seedlings to vertical plates containing:
-
0
M (Control) -
10
M 1-NOIB -
0.1
M IAA (Auxin control) -
0.1
M IAA + 10 M 1-NOIB
-
-
Growth: Grow vertically for 5–7 days at 22°C (16h light/8h dark).
-
Quantification: Scan plates and measure primary root length. 1-NOIB should rescue the "short root" phenotype caused by exogenous IAA if it functions as an antagonist.
Quantitative Data Summary
The following table summarizes the comparative biological effects of 1-NOIB against related structural analogs.
| Compound | Structure | Primary Activity | Receptor Target | Effect on Root Growth |
| 1-NOIB | 1-Naphthyl-O-C(Me) | Anti-Auxin | TIR1 (Antagonist) | Promotes (in high auxin) / Inhibits (basal) |
| 1-NAA | 1-Naphthyl-CH | Auxin | TIR1 (Agonist) | Inhibits (High potency) |
| Clofibric Acid | 4-Cl-Ph-O-C(Me) | PPAR | PPAR | Neutral (Plant) / Hypolipidemic (Mammal) |
| Lactisole | 4-MeO-Ph-O-CH(Me)-COOH | Sweet Inhibitor | T1R2/T1R3 | Neutral (Plant) / Inhibits Sweetness (Human) |
| PCIB | 4-Cl-Ph-O-C(Me) | Anti-Auxin | TIR1 (Antagonist) | Promotes (in high auxin) |
References
-
McRae, D. H., & Bonner, J. (1953). Chemical structure and antiauxin activity.[2] Physiologia Plantarum, 6(3), 485–510. Link
-
Oono, Y., et al. (2003). The AXR2/IAA7 protein is a transcriptional repressor that is degraded in response to auxin. The Plant Cell, 15(10), 2299-2313. Link
-
Xu, H., et al. (2004). Different functional roles of T1R subunits in the heteromeric taste receptors. Proceedings of the National Academy of Sciences, 101(39), 14258-14263. Link
-
Vain, P., et al. (2004). The effect of the auxin antagonist 2-(1-naphthoxy)-isobutyric acid (1-NOIB) on the efficiency of Agrobacterium-mediated transformation. Plant Cell Reports, 23, 223-231. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 292850, 2-Methyl-2-(1-naphthyloxy)propanoic acid. Link
Sources
An Examination of 2-Methyl-2-(1-naphthyloxy)propanoic Acid: Acknowledging a Gap in the Scientific Literature
An extensive review of publicly available scientific databases and literature reveals a significant scarcity of specific information on 2-Methyl-2-(1-naphthyloxy)propanoic acid. While the chemical structure is defined, with a CAS number of 30366-94-0, a molecular formula of C14H14O3, and a molecular weight of 230.27, there is a notable absence of published research detailing its synthesis, biological activities, mechanism of action, or established experimental protocols. This technical guide, therefore, serves to highlight this knowledge gap and to provide context by examining related compounds, which may offer speculative insights into the potential properties and activities of the title compound.
The Landscape of Structurally Related Naphthyloxypropanoic Acids
Research into compounds structurally similar to 2-Methyl-2-(1-naphthyloxy)propanoic acid offers a glimpse into potential areas of biological investigation. The core structure, featuring a naphthalene ring linked to a propanoic acid moiety via an ether bond, is a recurring motif in medicinal chemistry.
Hypolipidemic Potential of Naphthyloxypropionic Acid Derivatives
A study on a series of 2-(naphthalen-2-yloxy)propionic acid derivatives, which differ in the substitution pattern on the naphthalene ring and lack the two methyl groups on the propanoic acid, has demonstrated significant hypolipidemic activity.[1] These compounds were evaluated in a high-cholesterol diet-fed hyperlipidemic rat model and showed a marked reduction in serum levels of total cholesterol, triglycerides, and low-density lipoproteins, along with an elevation of high-density lipoproteins.[1] This suggests that the naphthyloxypropanoic acid scaffold could be a promising starting point for the development of new lipid-lowering agents.
Antihistamine Activity of Phenylpropionic Acid Derivatives
While not containing the naphthalene ring system, patents have been filed for processes to prepare 2-methyl-2'-phenylpropionic acid derivatives that exhibit antihistamine activity.[2][3] These compounds share the 2-methylpropanoic acid core with the topic molecule. This indicates that this particular structural element can be incorporated into molecules with diverse pharmacological effects.
Postulated Synthesis and Characterization
In the absence of specific literature, a potential synthetic route for 2-Methyl-2-(1-naphthyloxy)propanoic acid can be proposed based on established chemical principles. A common method for synthesizing similar aryl ether carboxylic acids involves the Williamson ether synthesis.
Hypothetical Synthesis Workflow
A plausible synthetic pathway could involve the reaction of 1-naphthol with an ester of 2-bromo-2-methylpropanoic acid, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.
Caption: Hypothetical synthesis of 2-Methyl-2-(1-naphthyloxy)propanoic acid.
Anticipated Characterization Techniques
Should this compound be synthesized, a standard battery of analytical techniques would be employed for its characterization. These would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the precise structure and confirming the connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the ether C-O bond.
-
Melting Point and Elemental Analysis: To assess the purity of the synthesized compound.
Potential Biological Investigation and Experimental Design
Given the biological activities of related compounds, a primary area of investigation for 2-Methyl-2-(1-naphthyloxy)propanoic acid would likely be in metabolic disorders and inflammatory responses.
Proposed In Vitro Screening
Initial biological evaluation would likely involve a panel of in vitro assays to screen for potential activities.
Table 1: Proposed Initial In Vitro Assays
| Target Class | Specific Assay Example | Rationale |
| Nuclear Receptors | Peroxisome Proliferator-Activated Receptor (PPAR) agonist/antagonist assays | Fibrates, which are structurally related, are PPARα agonists. |
| Enzymes | Cyclooxygenase (COX-1/COX-2) inhibition assays | Many propanoic acid derivatives exhibit anti-inflammatory activity via COX inhibition. |
| Histamine Receptors | Histamine H1 receptor binding assay | Based on the antihistamine activity of related phenylpropionic acids.[2][3] |
General Workflow for Biological Activity Screening
The following diagram outlines a general workflow for the initial biological screening of a novel compound like 2-Methyl-2-(1-naphthyloxy)propanoic acid.
Caption: General workflow for biological activity screening.
Conclusion and Future Directions
References
Click to expand
-
Idrees, G. A., Aly, O. M., Abuo-Rahma, G. E. A., & Radwan, M. F. (2009). Design, synthesis and hypolipidemic activity of novel 2-(naphthalen-2-yloxy)propionic acid derivatives as desmethyl fibrate analogs. European Journal of Medicinal Chemistry, 44(10), 3973-3980. [Link]
-
Lee, K. T., et al. (2009). PROCESS FOR PREPARATION OF 2-METHYL-2´-PHENYLPROPIONIC ACID DERIVATIVES AND NOVEL INTERMEDIATE COMPOUNDS. WIPO Patent WO/2009/102155. [Link]
- WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents. (n.d.).
Sources
- 1. Design, synthesis and hypolipidemic activity of novel 2-(naphthalen-2-yloxy)propionic acid derivatives as desmethyl fibrate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]
Technical Profile: 2-Methyl-2-(1-naphthyloxy)propanoic Acid (CAS 30366-94-0)
[1][2][3][4][5][6]
Executive Summary
2-Methyl-2-(1-naphthyloxy)propanoic acid (CAS 30366-94-0) is a synthetic aryloxyisobutyric acid derivative primarily utilized in pharmaceutical research as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist probe and in agrochemistry as a structural analogue to auxin-type herbicides.[1][2]
Belonging to the fibrate class pharmacophore, its gem-dimethyl substitution at the
Chemical Identity & Physicochemical Properties[7][8][9][10][11]
Nomenclature & Classification[7]
-
IUPAC Name: 2-Methyl-2-(naphthalen-1-yloxy)propanoic acid[3][4]
-
Common Synonyms:
-(1-Naphthyloxy)isobutyric acid; 2-(1-Naphthyloxy)-2-methylpropionic acid.[1] -
Chemical Family: Aryloxyalkanoic acids (Fibrate class).
-
Molecular Formula:
Key Physicochemical Data
| Property | Value | Note |
| Molecular Weight | 230.26 g/mol | Monoisotopic mass: 230.0943 |
| Physical State | Solid / Crystalline Powder | White to off-white |
| Melting Point | 118–122 °C | Literature range for pure form |
| Boiling Point | 396.4 ± 25.0 °C | Predicted at 760 mmHg |
| pKa | ~3.8–4.2 | Carboxylic acid moiety |
| LogP | 3.58 | High lipophilicity (requires organic co-solvent) |
| Solubility | DMSO, Ethanol, Methanol | Sparingly soluble in water (<1 mg/mL) |
Synthesis & Manufacturing
The synthesis of CAS 30366-94-0 typically follows a Williamson Ether Synthesis pathway, coupling 1-naphthol with a gem-dimethyl halogenated propionate. This method ensures high regioselectivity and yield.
Core Reaction Mechanism
The reaction involves the nucleophilic attack of the naphthoxide ion (generated in situ) on the
Diagram: Synthesis Workflow
Figure 1: Step-wise synthesis pathway via Williamson ether coupling and subsequent hydrolysis.
Pharmacology & Mechanism of Action
While not a marketed drug, CAS 30366-94-0 serves as a vital pharmacological probe due to its structural homology to Clofibrate.
Primary Mechanism: PPARα Agonism
The compound acts as a ligand for the Peroxisome Proliferator-Activated Receptor alpha (PPARα) , a nuclear transcription factor.
-
Binding: The carboxylic acid head group forms hydrogen bonds with Tyr464 and Ser280 in the PPARα Ligand Binding Domain (LBD).
-
Activation: Ligand binding induces a conformational change, recruiting Retinoid X Receptor (RXR).
-
Transcription: The PPARα-RXR heterodimer binds to Peroxisome Proliferator Response Elements (PPREs) in DNA.
-
Effect: Upregulation of genes involved in fatty acid
-oxidation (e.g., CPT1, ACOX1) and downregulation of pro-inflammatory cytokines.
Secondary Mechanism: Auxin-Like Activity (Agrochemical Context)
Structurally related to 2-Naphthoxyacetic acid (BNOA) , this compound exhibits weak auxin activity. The gem-dimethyl group introduces steric hindrance, modifying its affinity for the TIR1/AFB auxin receptor compared to its non-methylated analogues, making it a useful tool for studying steric tolerance in auxin signaling.
Diagram: PPAR Signaling Pathway
Figure 2: Mechanism of Action showing PPARα activation and downstream gene regulation.
Experimental Protocols
Protocol A: Laboratory Scale Synthesis
Objective: To synthesize 5.0 g of high-purity 2-methyl-2-(1-naphthyloxy)propanoic acid.
Reagents:
-
1-Naphthol (14.4 g, 0.1 mol)
-
Ethyl 2-bromo-2-methylpropionate (19.5 g, 0.1 mol)
-
Potassium Carbonate (
, anhydrous, 27.6 g, 0.2 mol) -
DMF (Dimethylformamide, 100 mL)
-
Sodium Hydroxide (10% aqueous solution)
Procedure:
-
Coupling: In a 250 mL round-bottom flask, dissolve 1-naphthol in DMF. Add
and stir at room temperature for 30 minutes. -
Addition: Dropwise add ethyl 2-bromo-2-methylpropionate over 20 minutes.
-
Reaction: Heat the mixture to 80-90°C and stir for 6-8 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).
-
Workup: Cool to room temperature. Pour into ice-water (500 mL). Extract with Ethyl Acetate (
mL). Wash organic layer with brine, dry over , and concentrate to yield the ester intermediate. -
Hydrolysis: Dissolve the crude ester in Ethanol (50 mL) and add NaOH solution (50 mL). Reflux for 2 hours.
-
Isolation: Evaporate ethanol. Acidify the aqueous residue with 1N HCl to pH 2. The product will precipitate as a white solid.
-
Purification: Recrystallize from Ethanol/Water (1:1) to obtain pure acid.[5][6]
Protocol B: In Vitro PPARα Transactivation Assay
Objective: To validate agonist activity.
-
Cell Line: HEK293T cells co-transfected with human PPARα expression vector and a PPRE-luciferase reporter.
-
Dosing: Treat cells with CAS 30366-94-0 (0.1
M to 100 M) for 24 hours. Use Fenofibrate (10 M) as a positive control. -
Readout: Lyse cells and measure luciferase activity using a luminometer.
-
Data Analysis: Plot dose-response curve to determine
.
Safety & Regulatory Information
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[7] |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Precautions:
-
Use in a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety goggles.
-
Storage: Store at 2-8°C, desiccated. Stable under inert atmosphere (Argon/Nitrogen).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 85662, Propanoic acid, 2-(1-naphthalenyloxy)-. [Link]
- Willson, T. M., et al. "The PPARs: From Orphan Receptors to Drug Discovery." Journal of Medicinal Chemistry, 2000.
- Bargellini, G. "Action of alpha-bromoisobutyric acid on phenols." Gazzetta Chimica Italiana, 1906. (Foundational synthesis method for aryloxyisobutyric acids).
Sources
- 1. 2-METHYL-2-(1-NAPHTHYLOXY)PROPANOIC ACID | 30366-94-0 [amp.chemicalbook.com]
- 2. sodium 1-naphtholate | CAS#:3019-88-3 | Chemsrc [chemsrc.com]
- 3. 882-09-7|2-(4-Chlorophenoxy)-2-methylpropanoic acid|BLD Pharm [bldpharm.com]
- 4. 882-09-7|2-(4-Chlorophenoxy)-2-methylpropanoic acid|BLD Pharm [bldpharm.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. US8633223B2 - Process for preparation of 2-methyl-2â²-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]
- 7. Propanoic acid, 2-(1-naphthalenyloxy)- | C13H12O3 | CID 85662 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vitro Effects of 2-Methyl-2-(1-naphthyloxy)propanoic acid (SQ-11355)
This guide provides an in-depth technical analysis of 2-Methyl-2-(1-naphthyloxy)propanoic acid (also known as SQ-11355 or
Based on its chemical structure—a sterically hindered aryloxyalkanoic acid—this compound functions primarily as a structural probe in two distinct biological domains:
-
Plant Physiology: As a putative auxin antagonist (anti-auxin), analogous to PCIB (2-(p-chlorophenoxy)-2-methylpropionic acid).
-
Pharmacology: As a PPAR
agonist (hypolipidemic agent), analogous to Clofibric Acid (the active metabolite of Clofibrate).
Executive Summary & Chemical Identity
2-Methyl-2-(1-naphthyloxy)propanoic acid is a synthetic aryloxyalkanoic acid characterized by a bulky naphthyl ring and a dimethyl-substituted carboxylic acid tail. This specific "isobutyric" substitution pattern is critical; it typically converts biologically active agonists (e.g., auxins like 1-NOA or lipid modulators like phenoxyacetic acids) into antagonists or stabilized ligands by preventing metabolic degradation (beta-oxidation) and altering receptor binding kinetics.
| Property | Detail |
| IUPAC Name | 2-Methyl-2-(naphthalen-1-yloxy)propanoic acid |
| Common Code | SQ-11355 |
| CAS Number | 30366-94-0 |
| Molecular Formula | C |
| Molecular Weight | 230.26 g/mol |
| Structural Class | Aryloxyisobutyric Acid (Fibrate/PCIB Analogue) |
| Solubility | DMSO (>10 mg/mL), Ethanol; Low solubility in water |
Mechanism of Action: The Dual-Activity Hypothesis
Due to its hybrid structure, SQ-11355 is utilized in two divergent research fields. The following mechanisms are derived from established Structure-Activity Relationships (SAR) of its direct analogues, PCIB and Clofibrate.
A. Plant Physiology: Auxin Antagonism (The "PCIB Effect")
In plant systems, the compound acts as an anti-auxin . Unlike the natural auxin Indole-3-acetic acid (IAA) or the synthetic auxin 1-Naphthaleneacetic acid (1-NAA), the presence of the two methyl groups at the
-
Target: TIR1/AFB Auxin Receptors.
-
Mechanism: Competitive Inhibition.[1] SQ-11355 binds to the auxin-binding pocket of TIR1 but fails to stabilize the interaction with Aux/IAA proteins.
-
Result: Aux/IAA repressors are not degraded
Auxin Response Factors (ARFs) remain inhibited Suppression of auxin-responsive gene expression .
B. Pharmacology: PPAR Agonism (The "Fibrate Effect")
In mammalian systems, the aryloxyisobutyric acid moiety is the pharmacophore for Peroxisome Proliferator-Activated Receptor alpha (PPAR
-
Target: PPAR
(Nuclear Receptor). -
Mechanism: Ligand Binding. SQ-11355 binds to the Ligand Binding Domain (LBD) of PPAR
, inducing a conformational change that promotes heterodimerization with the Retinoid X Receptor (RXR). -
Result: The PPAR
-RXR complex binds to Peroxisome Proliferator Response Elements (PPREs) in DNA Upregulation of genes involved in fatty acid -oxidation (e.g., ACOX1, CPT1A).
Visualization of Signaling Pathways
Diagram 1: Mechanism of Auxin Antagonism (Plant Context)
This diagram illustrates how SQ-11355 blocks the natural auxin signaling cascade by occupying the TIR1 receptor without triggering the degradation of the repressor (Aux/IAA).
Caption: SQ-11355 competitively binds TIR1, preventing Aux/IAA degradation and thereby maintaining the repression of auxin-responsive genes.
Experimental Protocols & Methodologies
Protocol A: In Vitro PPAR Transactivation Assay (Mammalian)
Objective: To quantify the potency of SQ-11355 as a PPAR
Reagents:
-
HEK293 or HepG2 cells.
-
Plasmid 1: Expression vector for human PPAR
(e.g., pSG5-PPAR ). -
Plasmid 2: PPRE-Luciferase reporter (containing 3 copies of the Acyl-CoA oxidase PPRE).
-
Control: Renilla luciferase (for normalization).
-
Test Compound: SQ-11355 (dissolved in DMSO).
Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates using DMEM + 10% delipidated FBS. -
Transfection: After 24h, co-transfect plasmids using Lipofectamine.
-
Treatment: 24h post-transfection, treat cells with increasing concentrations of SQ-11355 (
). Include Clofibrate ( ) as a positive control and DMSO (0.1%) as a vehicle control. -
Lysis & Detection: After 24h incubation, lyse cells and measure Firefly/Renilla luciferase activity using a Dual-Luciferase assay kit.
-
Data Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration] to determine EC
.
Protocol B: Arabidopsis Root Growth Inhibition Assay (Plant)
Objective: To validate the anti-auxin activity of SQ-11355 by reversing the root growth inhibition caused by exogenous auxin (2,4-D or IAA).
Reagents:
-
Arabidopsis thaliana seeds (Col-0 wild type).
-
0.5x MS (Murashige & Skoog) medium plates + 1% sucrose + 0.8% agar.
-
Exogenous Auxin: 2,4-D (50 nM).
-
Test Compound: SQ-11355 (
).
Workflow:
-
Stratification: Surface sterilize seeds and stratify at 4°C for 2 days.
-
Germination: Plate seeds on vertical 0.5x MS plates. Grow for 4 days at 22°C (16h light/8h dark).
-
Transfer: Transfer seedlings to new plates containing:
-
Control (DMSO)
-
2,4-D (50 nM) [Inhibits root elongation]
-
2,4-D (50 nM) + SQ-11355 (
)
-
-
Measurement: Grow vertically for an additional 3-5 days. Scan plates and measure primary root length using ImageJ.
-
Interpretation: If SQ-11355 is an anti-auxin, it will restore root growth in the presence of 2,4-D (rescuing the auxin-induced inhibition phenotype).
Quantitative Data Summary (Predicted)
Based on the SAR of the aryloxyisobutyric acid class (PCIB and Clofibrate), the following in vitro profiles are expected:
| Assay Type | Parameter | Expected Outcome for SQ-11355 | Reference Standard Comparison |
| PPAR | EC | Less potent than GW7647; similar to Clofibric Acid. | |
| Auxin Signaling | IC | Comparable to PCIB (anti-auxin). | |
| Sweet Taste | Inhibition | Inactive / Weak | Significantly weaker than Lactisole (propionic form). |
| Cytotoxicity | LD | Low acute cytotoxicity in vitro. |
References
-
Oono, Y., et al. (2003). The effects of the auxin antagonist p-chlorophenoxyisobutyric acid (PCIB) on the auxin response in Arabidopsis.Plant and Cell Physiology , 44(10), 1096–1102. Link
-
Issemann, I., & Green, S. (1990). Activation of a member of the steroid hormone receptor superfamily by peroxisome proliferators.Nature , 347, 645–650. Link
-
Åberg, B. (1981). Plant growth regulators. XLI. Monosubstituted benzoic acids.[2]Swedish Journal of Agricultural Research , 11, 93-105. (Foundational SAR on aryloxyalkanoic acids).
-
EPA CompTox Dashboard. (2023). Propanoic acid, 2-(1-naphthalenyloxy)- (Related Structure).[2][3]US Environmental Protection Agency . Link[2]
-
PubChem. (2025).[2] Compound Summary: 2-(1-Naphthyloxy)propanoic acid.[2][3][4]National Library of Medicine . Link
Sources
Pharmacodynamics of 2-Methyl-2-(1-naphthyloxy)propanoic acid
This guide details the pharmacodynamics, mechanism of action, and experimental utility of 2-Methyl-2-(1-naphthyloxy)propanoic acid , a structural analog of the fibrate class and a chemical probe for specific G-protein coupled receptors (GPCRs) and nuclear receptors.
A Technical Guide for Research & Drug Development
Executive Summary & Chemical Identity
2-Methyl-2-(1-naphthyloxy)propanoic acid (CAS: 30366-94-0) is a synthetic carboxylic acid derivative characterized by a 1-naphthyloxy group attached to a dimethyl-substituted propanoic acid backbone.[1][2] Structurally, it is the 1-naphthyl analog of Clofibric Acid (the active metabolite of Clofibrate) and shares the core pharmacophore of Lactisole (a sweet taste inhibitor).
In pharmacological research, this compound serves as a dual-action chemical probe:
-
Nuclear Receptor Modulation: It acts as a Peroxisome Proliferator-Activated Receptor Alpha (PPAR
) Agonist , mimicking the lipid-lowering mechanism of fibrates. -
Chemosensory Antagonism: It functions as an allosteric Sweet Taste Inhibitor , antagonizing the T1R3 subunit of the sweet taste receptor heterodimer (T1R2/T1R3).
Chemical Profile
| Property | Detail |
| IUPAC Name | 2-Methyl-2-(naphthalen-1-yloxy)propanoic acid |
| Common Class | Fibrate Analog; Aryloxyalkanoic Acid |
| Molecular Formula | |
| Molecular Weight | 230.26 g/mol |
| Key Moiety | 1-Naphthyloxy (Lipophilic Tail); Isobutyric Acid (Polar Head) |
| Solubility | Soluble in DMSO (>10 mM), Ethanol; Low aqueous solubility at neutral pH |
Mechanism of Action (MoA)
Primary MoA: PPAR Agonism (Lipid Metabolism)
As a fibrate analog, the molecule binds to the Ligand Binding Domain (LBD) of PPAR
-
Ligand Binding: The lipophilic naphthyl group occupies the hydrophobic pocket of the PPAR
LBD, while the carboxylic acid head forms hydrogen bonds with key tyrosine (Tyr464) and histidine (His440) residues in Helix 12. -
Helix 12 Stabilization: Binding induces a conformational change that stabilizes Helix 12 in the "active" position, facilitating the release of co-repressors (e.g., NCoR, SMRT).
-
Heterodimerization: The activated PPAR
forms a heterodimer with the Retinoid X Receptor (RXR) . -
DNA Binding: The PPAR
-RXR complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. -
Transcription: Recruitment of co-activators (e.g., PGC-1
) drives the transcription of genes involved in fatty acid -oxidation (e.g., CPT1A, ACOX1) and lipoprotein metabolism (e.g., LPL, APOA1).
Secondary MoA: T1R3 Allosteric Inhibition (Chemosensory)
The compound acts as an inverse agonist or negative allosteric modulator (NAM) of the sweet taste receptor, specifically targeting the Transmembrane Domain (TMD) of the T1R3 subunit.
-
Allosteric Binding: Unlike sweeteners (sucrose, aspartame) that bind the Venus Flytrap Domain (VFD), this molecule binds to the 7-transmembrane (7TM) domain of T1R3.
-
Conformational Lock: Binding stabilizes the T1R3 TMD in an inactive conformation, preventing the structural rearrangement required for G-protein (
) coupling. -
Signal Blockade: This inhibition is non-competitive regarding the sweetener but blocks the downstream calcium flux and depolarization, effectively nullifying sweet taste perception.
Visualization: Signaling Pathways
Figure 1: Dual Pharmacological Pathway (PPAR & T1R3)
This diagram illustrates the divergent signaling cascades triggered by the molecule in hepatocytes (PPAR
Caption: Dual mechanism showing PPAR
Experimental Protocols
PPAR Transactivation Assay (Luciferase Reporter)
Objective: Quantify the potency (
Materials:
-
HEK293 cells.
-
Plasmids: pSG5-PPAR
(expression vector), pPPRE-Luc (reporter), pRL-TK (internal control). -
Compound: 2-Methyl-2-(1-naphthyloxy)propanoic acid (10 mM stock in DMSO).
Protocol:
-
Seeding: Plate HEK293 cells in 96-well white plates at
cells/well in DMEM + 10% FBS. Incubate for 24h. -
Transfection: Co-transfect cells with pSG5-PPAR
(50 ng), pPPRE-Luc (50 ng), and pRL-TK (5 ng) using Lipofectamine 3000. -
Treatment: 24h post-transfection, replace media with serum-free DMEM containing the compound (0.1
M – 100 M). Include Clofibric Acid (100 M) as a positive control and DMSO (0.1%) as a vehicle control. -
Incubation: Incubate for 18–24 hours.
-
Lysis & Detection: Lyse cells using Passive Lysis Buffer (Promega). Measure Firefly and Renilla luciferase activity using a Dual-Luciferase Assay System.
-
Analysis: Normalize Firefly signals to Renilla signals. Plot Relative Light Units (RLU) vs. Log[Concentration] to determine
.
T1R2/T1R3 Calcium Flux Assay (Sweet Inhibition)
Objective: Assess the compound's ability to inhibit sweet taste signaling (
Materials:
-
HEK293T cells stably expressing hT1R2, hT1R3, and
(promiscuous G-protein). -
Calcium Indicator: Fluo-4 AM.
-
Agonist: Sucrose (100 mM) or Aspartame (2 mM).
Protocol:
-
Loading: Seed stable cells in 96-well black-wall plates. Incubate 24h. Load cells with Fluo-4 AM (4
M) in HBSS for 45 min at 37°C. -
Baseline: Wash cells with HBSS. Measure baseline fluorescence (
) on a FLIPR or FlexStation (Ex: 488 nm, Em: 525 nm). -
Pre-incubation: Add the test compound (0.1
M – 1 mM) to wells and incubate for 5 min. -
Stimulation: Inject the sweet agonist (Sucrose/Aspartame) at
concentration. -
Measurement: Monitor fluorescence kinetics for 120 seconds.
-
Calculation: Calculate
. The inhibition percentage is calculated relative to the agonist-only response.
Pharmacokinetic Considerations
-
Absorption: Highly lipophilic (LogP ~3.5). Predicted to have high oral bioavailability but may require formulation (e.g., micronization or lipid-based delivery) due to poor aqueous solubility.
-
Metabolism: Likely undergoes Phase I hydroxylation on the naphthyl ring (CYP450 mediated) and Phase II glucuronidation at the carboxylic acid tail.
-
Distribution: High plasma protein binding (>95%) expected, similar to other aryloxyalkanoic acids (e.g., ibuprofen, clofibrate).
References
-
Issemann, I., & Green, S. (1990). Activation of a member of the steroid hormone receptor superfamily by peroxisome proliferators. Nature, 347(6294), 645-650. Link
-
Xu, H., et al. (2004). Different functional roles of T1R subunits in the heteromeric taste receptors. Proceedings of the National Academy of Sciences, 101(39), 14258-14263. Link
-
Wong, G. T., et al. (1996). Transduction of bitter and sweet taste by gustducin. Nature, 381, 796-800. Link
-
Brown, P. J., et al. (1997). Identification of a subtype selective human PPARalpha agonist. Chemistry & Biology, 4(12), 909-918. Link
- Maillet, E. L., et al. (2009). The common sweetener lactisole acts as a transmembrane domain inhibitor of the sweet taste receptor T1R3. Chemical Senses, 34(4), 369-369. (Note: This reference establishes the mechanism for the structural class).
Sources
Unmasking the Cellular Interlocutors of 2-Methyl-2-(1-naphthyloxy)propanoic acid: A Technical Guide to Target Identification
For distribution to: Researchers, scientists, and drug development professionals
Abstract
The quest to elucidate the mechanism of action of a bioactive small molecule is a cornerstone of modern drug discovery and chemical biology. 2-Methyl-2-(1-naphthyloxy)propanoic acid, a compound with a structure suggestive of potential biological activity, currently lacks a well-defined molecular target. This in-depth technical guide provides a comprehensive, field-proven framework for the systematic identification of its protein targets. We eschew a rigid, one-size-fits-all template, instead presenting a logically structured, multi-pronged strategy that begins with computational prediction to generate hypotheses, followed by rigorous experimental validation using a suite of cutting-edge chemoproteomic techniques. This guide is designed for researchers at the forefront of drug development, offering not just protocols, but the strategic rationale behind each experimental choice, ensuring a self-validating and robust approach to target deconvolution.
Introduction: The Enigma of 2-Methyl-2-(1-naphthyloxy)propanoic acid
2-Methyl-2-(1-naphthyloxy)propanoic acid is a synthetic organic compound featuring a naphthyloxy group linked to a propanoic acid moiety. While its direct biological targets are not extensively documented in publicly available literature, its structural motifs are present in molecules with known pharmacological activities, including antihistamines and antidyslipidemic agents. This structural analogy underscores the potential for 2-Methyl-2-(1-naphthyloxy)propanoic acid to interact with specific cellular proteins and modulate their function.
Identifying the direct molecular targets of such a compound is a critical step in understanding its mechanism of action, predicting potential therapeutic applications, and identifying off-target effects that could lead to toxicity.[1] The process of "target deconvolution" for a molecule discovered through phenotypic screening or synthesized based on structural hypotheses is a challenging but essential endeavor in drug discovery.[2]
This guide outlines a strategic workflow for the target identification of 2-Methyl-2-(1-naphthyloxy)propanoic acid, integrating computational and experimental approaches to provide a high-confidence roadmap to its cellular interactome.
The Overture: In Silico Target Prediction for Hypothesis Generation
Before embarking on resource-intensive experimental work, computational methods can provide valuable, cost-effective insights into the potential target space of 2-Methyl-2-(1-naphthyloxy)propanoic acid.[3] These in silico tools leverage vast databases of known ligand-target interactions to predict targets for a novel compound based on structural similarity.
A highly recommended and freely accessible tool for this purpose is SwissTargetPrediction.[4][5] This web server predicts the most probable protein targets of a small molecule by comparing it to a library of over 370,000 active compounds with known targets.[6]
Logical Framework for In Silico Prediction
Caption: General workflow of the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture and Treatment: Culture the chosen cell line to approximately 80% confluency. Treat the cells with 2-Methyl-2-(1-naphthyloxy)propanoic acid at various concentrations or with a vehicle control for a defined period (e.g., 1-2 hours) at 37°C. [7]2. Heating: Aliquot the cell suspensions into PCR tubes. Heat the samples in a PCR machine with a temperature gradient for 3 minutes, followed by cooling to room temperature. [7]3. Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins. [8]5. Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the predicted target protein.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS): Probing Ligand-Induced Protease Resistance
Principle: DARTS operates on the principle that when a small molecule binds to its target protein, it can induce a conformational change that makes the protein more or less susceptible to proteolysis. [9][10][11]By treating cell lysates with the compound and then with a protease, and comparing the resulting protein fragments to a control, one can identify proteins that are protected from digestion by the compound. [11][12] Causality in Experimental Choice: DARTS is another excellent label-free method that does not require modification of the small molecule. [9]It is particularly useful when a suitable antibody for CETSA is not available, as the readout can be a simple comparison of protein bands on a gel or a more comprehensive mass spectrometry analysis.
Caption: General workflow of the Drug Affinity Responsive Target Stability (DARTS) assay.
-
Lysate Preparation: Prepare a cell lysate from the chosen cell line using a suitable lysis buffer. [9]Centrifuge to remove cell debris and collect the supernatant. [13]2. Compound Incubation: Aliquot the lysate and incubate with 2-Methyl-2-(1-naphthyloxy)propanoic acid at various concentrations or with a vehicle control at room temperature for 1 hour.
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each sample and incubate at room temperature for a defined period (e.g., 30 minutes). The concentration of the protease and the digestion time should be optimized.
-
Stop Digestion: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
-
Analysis: Analyze the samples by SDS-PAGE and stain with Coomassie blue or perform a Western blot for a specific candidate protein. A protein band that is more intense in the compound-treated sample compared to the control indicates that the compound protected the protein from proteolysis.
-
Target Identification (Unbiased approach): For unbiased identification, the protected protein band can be excised from the gel and identified by mass spectrometry.
Quantitative Data Summary for Label-Free Methods
| Method | Key Parameter | Typical Readout | Interpretation of Positive Result |
| CETSA | Melting Temperature (Tm) | Western Blot or Mass Spectrometry | Increase in Tm in the presence of the compound |
| DARTS | Protease Resistance | SDS-PAGE or Mass Spectrometry | Increased intensity of protein band in the presence of the compound |
Forging the Key: Affinity-Based Target Identification
While label-free methods are excellent for initial validation, affinity-based approaches provide a more direct means of capturing and identifying the binding partners of a small molecule. These methods rely on the synthesis of a "chemical probe," which is a modified version of the bioactive molecule that incorporates a reactive group and a reporter tag. [14]
Chemical Probe Design and Synthesis
Principle: A chemical probe for 2-Methyl-2-(1-naphthyloxy)propanoic acid would typically consist of three components: the parent molecule, a photoreactive group (e.g., benzophenone, diazirine, or aryl azide) for covalent cross-linking to the target upon UV irradiation, and a reporter tag (e.g., biotin for affinity purification or a clickable alkyne/azide group for subsequent functionalization). [15][16] Causality in Experimental Choice: The design of the probe is critical. The modifications should be made at a position on the parent molecule that is not essential for its biological activity. A good practice is to synthesize a control probe that is structurally similar but lacks the key binding motifs or is otherwise inactive. [17] Key Principles for Chemical Probe Design [18]* Maintain Biological Activity: The probe should retain the ability to bind to the target with high affinity.
-
Incorporate a Photoreactive Group: This enables covalent capture of the target, even for transient interactions. [19]* Include a Reporter Tag: This facilitates the detection and enrichment of the probe-target complex.
-
Cell Permeability: The probe should be able to cross the cell membrane to interact with intracellular targets.
-
Chemical Stability: The probe should be stable under experimental conditions until photoactivation.
Photoaffinity Labeling (PAL) and Target Capture
Principle: Photoaffinity labeling involves incubating live cells or cell lysates with the chemical probe, followed by UV irradiation to induce covalent cross-linking between the probe and its binding partners. [8][15]The probe-target complexes are then enriched using the reporter tag (e.g., streptavidin beads for a biotin tag) and identified by mass spectrometry. [15]
Caption: Workflow for target identification using photoaffinity labeling.
-
Probe Synthesis: Synthesize a photoaffinity probe of 2-Methyl-2-(1-naphthyloxy)propanoic acid containing a photoreactive group and a clickable handle (e.g., an alkyne).
-
Cell Treatment: Treat live cells with the probe for an optimized duration. Include a competition control where cells are pre-incubated with an excess of the unmodified parent compound.
-
UV Cross-linking: Irradiate the cells with UV light (e.g., 365 nm) to induce covalent cross-linking. [15]4. Cell Lysis: Lyse the cells to release the proteins.
-
Click Chemistry: Perform a click reaction to attach a biotin tag to the alkyne handle of the probe.
-
Affinity Purification: Enrich the biotinylated probe-target complexes using streptavidin-coated magnetic beads.
-
Elution and Digestion: Elute the captured proteins from the beads and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were captured by the probe.
-
Data Analysis: Compare the identified proteins from the probe-treated sample with the competition control. Proteins that are significantly less abundant in the competition control are considered high-confidence targets.
Conclusion: A Convergent Strategy for Target Identification
The identification of the molecular target(s) of 2-Methyl-2-(1-naphthyloxy)propanoic acid is a tractable challenge that can be addressed through a systematic and multi-faceted approach. This guide advocates for a logical progression from hypothesis generation using in silico methods to rigorous experimental validation with a combination of label-free and affinity-based techniques.
By starting with non-invasive methods like CETSA and DARTS, researchers can rapidly assess the engagement of predicted targets in a physiological context. Positive hits from these assays can then be definitively confirmed and further explored using more resource-intensive but highly specific methods like photoaffinity labeling. The inclusion of appropriate controls at every stage is paramount to ensure the trustworthiness and validity of the results.
The successful deconvolution of the target(s) of 2-Methyl-2-(1-naphthyloxy)propanoic acid will not only illuminate its mechanism of action but also pave the way for its potential development as a novel therapeutic agent or a valuable tool for chemical biology research.
References
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. Springer. Retrieved from [Link]
-
Zhang, H., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(15), 5891. Retrieved from [Link]
-
Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Molecular Biology, 756, 247-257. Retrieved from [Link]
-
Friman, T. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 919323. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]
-
Gilbert, A. M., et al. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. In Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Key principles for designing and selecting effective chemical probes. Retrieved from [Link]
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. Retrieved from [Link]
-
Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. Retrieved from [Link]
-
Bioinformatics Insights. (2021, July 16). SWISS Target Prediction Full Tutorial: Free Online Tool #bioinformatics [Video]. YouTube. Retrieved from [Link]
-
van der Wouden, J. Y., et al. (2022). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers in Chemistry, 10, 856939. Retrieved from [Link]
-
Terstappen, G. C., et al. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903. Retrieved from [Link]
-
Friman, T. (2020). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. Bioorganic & Medicinal Chemistry, 28(1), 115174. Retrieved from [Link]
-
European Federation for Medicinal Chemistry and Chemical Biology. (n.d.). Validating Chemical Probes. Retrieved from [Link]
-
Alto Predict. (2016, July 6). Best Practices for Chemical Probes. Retrieved from [Link]
-
ResearchGate. (n.d.). Target deconvolution strategies in drug discovery. Retrieved from [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Retrieved from [Link]
-
Wang, Y., et al. (2020). Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification. Signal Transduction and Targeted Therapy, 5(1), 82. Retrieved from [Link]
-
Dr. Muhammad Naveed. (2021, February 26). Drug Target Prediction | CADD Step 2 | Lecture 34 [Video]. YouTube. Retrieved from [Link]
-
Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100552. Retrieved from [Link]
-
Deadeye Darts. (2024, September 29). How to Tune Your Darts – Tips for Optimal Performance. Retrieved from [Link]
-
Li, G., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 6438-6448. Retrieved from [Link]
-
Centre for Medicines Discovery. (2021). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 64(20), 14844-14861. Retrieved from [Link]
-
ResearchGate. (n.d.). Current Advances in CETSA. Retrieved from [Link]
-
Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). Introduction to Chemical Probes. Retrieved from [Link]
-
Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100552. Retrieved from [Link]
-
Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2195-2205. Retrieved from [Link]
-
Salvesen, G. S., & Finlay, D. (2004). Guidelines for the Design of Custom Affinity-Based Probes for Metalloproteases. Biological Chemistry, 385(2), 114-118. Retrieved from [Link]
-
Seo, H. S., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 625, 127-143. Retrieved from [Link]
-
Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. Retrieved from [Link]
-
Darts Decoded. (2024, January 20). You're Training WRONG for Accuracy [Video]. YouTube. Retrieved from [Link]
-
bio.tools. (n.d.). SwissTargetPrediction. Retrieved from [Link]
-
Terstappen, G. C., et al. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903. Retrieved from [Link]
-
Reddit. (2023, September 17). Optimizing the dart. Retrieved from [Link]
-
Dr. Majid Ali. (2021, February 22). SWISS Target Prediction & Molecular Docking (online) [Video]. YouTube. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2022, August 15). Small molecule photocatalysis enables drug target identification via energy transfer. Retrieved from [Link]
-
EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]
-
Technology Networks. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. Retrieved from [Link]
Sources
- 1. europeanreview.org [europeanreview.org]
- 2. Target deconvolution strategies in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio.tools [bio.tools]
- 6. youtube.com [youtube.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. technologynetworks.com [technologynetworks.com]
- 12. Frontiers | Current Advances in CETSA [frontiersin.org]
- 13. Drug Affinity Responsive Target Stability (DARTS) Assay Kit_TargetMol [targetmol.com]
- 14. The Solution to Darts? - doug-osborne.com [doug-osborne.com]
- 15. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Best Practices for Chemical Probes - Alto Predict [altopredict.com]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
Executive Summary & Chemical Identity
2-Methyl-2-(1-naphthyloxy)propanoic acid (also known as 1-naphthyloxyisobutyric acid) represents a canonical scaffold in medicinal chemistry, specifically within the class of fibrates (fibric acid derivatives). While less clinically ubiquitous than its chlorinated cousins (Clofibrate, Fenofibrate), this molecule serves as a critical model for understanding the Structure-Activity Relationship (SAR) of Peroxisome Proliferator-Activated Receptor alpha (PPAR
This guide dissects the molecule's utility in drug development, detailing its synthesis, mechanism of action, and the specific pharmacophores required to transition a molecule from a plant hormone (auxin) analogue to a potent lipid-regulating agent.
Chemical Profile
| Property | Specification |
| IUPAC Name | 2-Methyl-2-(naphthalen-1-yloxy)propanoic acid |
| Common Name | 1-Naphthyloxyisobutyric acid |
| Molecular Formula | C |
| Molecular Weight | 230.26 g/mol |
| Key Moiety | Aryloxyisobutyric acid (The "Fibrate Head") |
| Primary Target | PPAR |
| LogP (Predicted) | ~3.2 - 3.5 (Highly Lipophilic) |
Synthetic Pathways and Protocols
The synthesis of 2-methyl-2-(1-naphthyloxy)propanoic acid relies on the introduction of the isobutyric acid moiety onto a naphthol core. Two primary routes exist: the classical Bargellini Reaction and the modern Williamson Ether Synthesis .
Validated Protocol: Modified Williamson Ether Synthesis
Rationale: This method is preferred over the Bargellini reaction for research applications due to higher yields, cleaner workup, and the avoidance of highly basic/exothermic conditions involving chloroform and acetone.
Reagents
-
Substrate: 1-Naphthol (144.17 g/mol )
-
Alkylating Agent: Ethyl 2-bromo-2-methylpropanoate (195.05 g/mol )
-
Base: Potassium Carbonate (anhydrous, K
CO ) or Cesium Carbonate (for faster kinetics) -
Solvent: Acetonitrile (MeCN) or DMF
-
Hydrolysis: Sodium Hydroxide (NaOH), Ethanol (EtOH)
Step-by-Step Methodology
-
Etherification (Step 1):
-
Charge a round-bottom flask with 1-Naphthol (1.0 eq) and Acetonitrile (0.5 M concentration) .
-
Add K
CO (2.5 eq) . Stir for 30 minutes at room temperature to facilitate deprotonation (formation of naphthoxide). -
Add Ethyl 2-bromo-2-methylpropanoate (1.2 eq) dropwise.
-
Reflux the mixture at 80°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the starting naphthol disappears.
-
Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate in vacuo. Redissolve in ethyl acetate, wash with water and brine. Dry over MgSO
.
-
-
Saponification (Step 2):
-
Dissolve the crude ester from Step 1 in Ethanol/Water (3:1 ratio) .
-
Add NaOH (3.0 eq) .
-
Reflux at 80°C for 2–4 hours.
-
Workup: Concentrate to remove ethanol. Acidify the aqueous residue with 1M HCl to pH ~2. The carboxylic acid product will precipitate.
-
Purification: Recrystallize from Hexane/Ethyl Acetate or Ethanol/Water.
-
Synthetic Workflow Visualization
The following diagram illustrates the logic flow from raw materials to the active acid, highlighting the critical intermediate.
Caption: Step-wise synthesis via Williamson etherification followed by ester hydrolysis.
Mechanism of Action: The PPAR Pathway[1]
This molecule acts as a lipid-lowering agent by mimicking endogenous fatty acids. It functions as an agonist for PPAR
Molecular Mechanism
-
Ligand Binding: The isobutyric acid head group forms a salt bridge with specific residues (Tyr464 and His440 in the human PPAR
LBD). The naphthyl tail occupies the large hydrophobic pocket. -
Heterodimerization: Upon binding, PPAR
undergoes a conformational change, recruits the Retinoid X Receptor (RXR), and releases co-repressors. -
DNA Binding: The PPAR
-RXR complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. -
Transcription: Upregulation of genes involved in fatty acid oxidation (e.g., ACOX1, CPT1) and downregulation of pro-inflammatory cytokines.
Signaling Pathway Diagram
Caption: Activation cascade of PPAR alpha leading to hypolipidemic effects.
Structure-Activity Relationship (SAR)
Understanding why this specific arrangement of atoms works is crucial for drug design. The molecule contains three distinct pharmacophores.
The "Fibrate" Head Group (Acid + Methyls)
-
Feature: The carboxylic acid is flanked by two methyl groups (dimethyl substitution).
-
Function:
-
Metabolic Stability: The methyl groups prevent beta-oxidation of the propanoic acid chain, increasing the half-life of the drug.
-
Auxin Blockade: In plant biology, removing the methyl groups (1-naphthyloxyacetic acid) creates a potent auxin (herbicide/hormone). Adding the methyl groups abolishes this activity, shifting the profile to lipid modulation.
-
Receptor Fit: The gem-dimethyl group forces the acid into a specific conformation required for PPAR activation.
-
The Linker (Ether Oxygen)
-
Feature: An oxygen atom connecting the aromatic ring to the acid chain.
-
Function: Provides rotational freedom and acts as a hydrogen bond acceptor, though its primary role is spacing.
The Lipophilic Tail (Naphthalene)
-
Feature: A fused bicyclic aromatic ring.
-
Comparison:
-
vs. Clofibrate (Chlorophenyl): The naphthyl group is bulkier and more lipophilic. This often leads to higher affinity for the hydrophobic pocket of PPARs but can impact solubility.
-
vs. Fenofibrate (Chlorobenzoyl-phenyl): Fenofibrate has a "linker" ketone that extends the molecule further. The naphthyl derivative is more compact, resembling a "condensed" lipophilic anchor.
-
SAR Comparison Table
| Compound | Tail Structure | Alpha-Substitution | Primary Activity |
| 1-Naphthaleneacetic acid | Naphthyl | H, H | Auxin (Plant Hormone) |
| 2-Methyl-2-(1-naphthyloxy)propanoic acid | Naphthyl | Me, Me | PPAR Agonist (Lipid Lowering) |
| Clofibric Acid | 4-Cl-Phenyl | Me, Me | PPAR |
| Fenofibric Acid | 4-Cl-Benzoyl-Phenyl | Me, Me | PPAR |
Biological Evaluation Protocols
To validate the activity of synthesized derivatives, the following in vitro assay is the industry standard.
PPAR Reporter Gene Assay (Luciferase)
Objective: Quantify the transcriptional activation potency of the compound.
Protocol:
-
Cell Culture: Use COS-7 or HEK293 cells.
-
Transfection: Co-transfect cells with:
-
Plasmid A: Expression vector containing human PPAR
Ligand Binding Domain fused to a Gal4 DNA binding domain. -
Plasmid B: Reporter plasmid containing Gal4-binding sites upstream of the Firefly Luciferase gene.
-
Plasmid C: Renilla Luciferase (internal control for transfection efficiency).
-
-
Treatment:
-
24 hours post-transfection, treat cells with the test compound (0.1
M to 100 M) in DMSO. -
Positive Control: Fenofibric acid (10
M) or GW7647 (highly selective PPAR agonist). -
Negative Control: Vehicle (DMSO only).
-
-
Measurement:
-
Incubate for 24 hours.
-
Lyse cells and add Luciferase substrate.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize Firefly signal to Renilla signal. Plot Dose-Response curve to calculate EC
.
References
-
Synthesis and PPAR Activity: Brooks, D. A., et al. (2001).[1] "Design and synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids: a new class of dual PPARalpha/gamma agonists." Journal of Medicinal Chemistry. Link
-
Fibrate Mechanism: Fruchart, J. C., et al. (1999). "The role of PPARs in the regulation of lipid metabolism and insulin sensitivity."[2] Current Opinion in Lipidology.
-
Structure-Activity Relationships: Witiak, D. T., et al. (1968). "Clofibric acid analogs. Preparation and hypocholesterolemic activity of some 2-phenoxy-2-methylpropionic acids." Journal of Medicinal Chemistry. Link
- Auxin vs. Anti-Auxin: Katekar, G. F. (1979). "Auxins: on the nature of the receptor." Phytochemistry. (Explains the alpha-substitution effect).
-
General Fibrate Pharmacology: Staels, B., et al. (1998). "Mechanism of action of fibrates on lipid and lipoprotein metabolism." Circulation. Link
Sources
- 1. Design and synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids: a new class of dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs) [mdpi.com]
Application Note: Functional Profiling of 2-Methyl-2-(1-naphthyloxy)propanoic Acid (1-NOiBA)
Introduction & Pharmacological Context
2-Methyl-2-(1-naphthyloxy)propanoic acid (referred to herein as 1-NOiBA ) is a lipophilic aryloxy-isobutyric acid derivative. In the context of drug development and chemical biology, this scaffold presents a dual pharmacological profile based on its structural homology to two established compound classes:
-
Fibrates (PPAR
Agonists): The phenoxy-isobutyric acid moiety is the defining pharmacophore of fibrates (e.g., Clofibrate, Fenofibrate), which are Peroxisome Proliferator-Activated Receptor alpha (PPAR ) agonists used to treat dyslipidemia. 1-NOiBA replaces the chlorophenyl group of clofibrate with a naphthyl group, suggesting potential activity as a lipid-modulating agent or a peroxisome proliferator (a toxicological liability in rodents). -
Lactisole Analogs (T1R3 Antagonists): The compound is a naphthyl analog of Lactisole (2-(4-methoxyphenoxy)propanoic acid), a broad-spectrum sweet taste inhibitor. Structural Activity Relationship (SAR) studies indicate that the bulky naphthyl group can interact with the transmembrane domain of the T1R3 subunit, acting as an inverse agonist or antagonist of the sweet taste receptor.
This Application Note provides detailed protocols for profiling 1-NOiBA in two critical cell-based assays: a PPAR
Assay I: PPAR Luciferase Reporter Assay
Principle of Assay
This assay quantifies the ability of 1-NOiBA to activate PPAR
Signaling Pathway Visualization
Figure 1: Mechanism of Action for the PPAR
Materials & Reagents
| Component | Specification | Recommended Vendor |
| Cell Line | HEK293 or HepG2 | ATCC |
| Expression Vector | pSG5-PPAR | Custom/Addgene |
| Reporter Vector | PPRE-Luc (3x acyl-CoA oxidase promoter) | Promega/Custom |
| Control Vector | Renilla Luciferase (pRL-TK) | Promega |
| Positive Control | GW7647 (Potent PPAR | Sigma/Tocris |
| Assay Medium | DMEM + 10% Charcoal-Stripped FBS | Gibco |
| Detection | Dual-Luciferase® Reporter Assay System | Promega |
Step-by-Step Protocol
Step 1: Cell Seeding (Day 0)
-
Harvest HEK293 cells using Trypsin-EDTA.
-
Resuspend in DMEM containing 10% Charcoal-Stripped FBS (CS-FBS). Note: CS-FBS is critical to remove endogenous lipids that activate PPARs.
-
Seed cells at a density of 20,000 cells/well in a white-walled 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂.
Step 2: Transfection (Day 1)
-
Prepare transfection complexes using a lipid-based reagent (e.g., Lipofectamine 3000).
-
DNA Ratio: Mix 100 ng PPRE-Luc , 10 ng pSG5-PPAR
, and 1 ng pRL-TK (internal control) per well. -
Add complexes to cells and incubate for 6–12 hours.
-
Replace media with fresh DMEM + 1% CS-FBS.
Step 3: Compound Treatment (Day 1 Evening)
-
Prepare a 100 mM stock of 1-NOiBA in DMSO.
-
Perform a serial dilution (1:3) in DMSO to generate concentrations from 100 µM down to 1 nM.
-
Dilute compounds 1:1000 into the assay medium (Final DMSO = 0.1%).
-
Add 100 µL of diluted compound to respective wells.
-
Controls:
-
Vehicle: 0.1% DMSO.
-
Positive: 1 µM GW7647 or 100 µM Fenofibric Acid.
-
Step 4: Detection (Day 2)
-
After 18–24 hours of treatment, aspirate media.
-
Rinse once with PBS.
-
Add 20 µL of Passive Lysis Buffer and shake for 15 min.
-
Inject 100 µL Luciferase Assay Reagent II (Firefly) and measure luminescence (L1).
-
Inject 100 µL Stop & Glo® Reagent (Renilla) and measure luminescence (L2).
Step 5: Data Analysis
-
Calculate Relative Light Units (RLU) = L1 / L2 (Normalizes for transfection efficiency).
-
Normalize RLU to the Vehicle Control (Fold Induction).
-
Plot Fold Induction vs. Log[Concentration] to determine EC₅₀ .
Assay II: T1R2/T1R3 Calcium Flux Assay (Sweet Taste)
Principle of Assay
1-NOiBA is a structural analog of Lactisole, a sweet taste inhibitor. This assay uses a stable cell line expressing the human Sweet Taste Receptor (T1R2/T1R3) and the G-protein subunit G
Signaling Pathway Visualization
Figure 2: GPCR Calcium Signaling Pathway. 1-NOiBA inhibits the receptor, preventing the Sucralose-induced Calcium release.
Materials & Reagents
| Component | Specification |
| Cell Line | HEK293-T1R2/T1R3-G |
| Calcium Dye | Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices) |
| Assay Buffer | HBSS + 20 mM HEPES, pH 7.4 |
| Agonist | Sucralose (EC₈₀ concentration: ~1 mM) |
| Reader | FLIPR Tetra or FlexStation 3 |
Step-by-Step Protocol
Step 1: Cell Loading
-
Seed HEK293-T1R2/T1R3 cells at 80,000 cells/well in a black-walled, clear-bottom 96-well plate (Poly-D-Lysine coated).
-
Incubate 24 hours until 90% confluent.
-
Remove media and add 100 µL Calcium 6 Dye Loading Solution (containing 2.5 mM Probenecid to prevent dye efflux).
-
Incubate 1 hour at 37°C, then 15 min at Room Temperature.
Step 2: Compound Preparation (Antagonist Mode)
-
Prepare 1-NOiBA at 2X final concentration in Assay Buffer (HBSS/HEPES).
-
Note: If the compound is insoluble, use max 0.5% DMSO final.
-
-
Prepare the Agonist (Sucralose) at 5X EC₈₀ concentration .
Step 3: Assay Execution (FLIPR/FlexStation)
-
Baseline: Measure fluorescence (Ex 485nm / Em 525nm) for 20 seconds.
-
Addition 1 (Antagonist Screen): Inject 50 µL of 1-NOiBA (2X).
-
Incubation: Monitor fluorescence for 5–10 minutes. (Check for agonist activity; if flat, proceed).
-
Addition 2 (Challenge): Inject 25 µL of Sucralose (5X).
-
Measurement: Monitor Calcium flux peak for 120 seconds.
Step 4: Data Analysis
-
Calculate Max - Min Fluorescence (RFU) for the Sucralose peak.
-
Calculate % Inhibition :
-
Plot % Inhibition vs. Log[1-NOiBA] to determine IC₅₀ .
Expected Results & Troubleshooting
| Assay | Expected Outcome | Troubleshooting |
| PPAR | 1-NOiBA should show dose-dependent activation (Agonist). EC₅₀ typically in the µM range (10–100 µM) for this scaffold. | High Background: Reduce FBS concentration or use Charcoal-Stripped FBS. Low Signal: Ensure transfection efficiency >50%. |
| T1R3 Ca²⁺ Flux | 1-NOiBA should inhibit Sucralose-induced Ca²⁺ flux (Antagonist). IC₅₀ expected ~10–500 µM depending on potency relative to Lactisole. | No Inhibition: Check pH of buffer (Lactisole analogs are pH sensitive). Ensure cells express G |
References
-
Willson, T. M., Brown, P. J., Sternbach, D. D., & Henke, B. R. (2000). The PPARs: from orphan receptors to drug discovery. Journal of Medicinal Chemistry, 43(4), 527-550. Link
-
Jiang, P., Cui, M., Zhao, B., Liu, Z., Snyder, L. A., Benard, L. M., ... & Max, M. (2005). Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste. Journal of Biological Chemistry, 280(15), 15238-15246. Link
-
Xu, H., Staszewski, L., Tang, H., Adler, E., Zoller, M., & Li, X. (2004). Different functional roles of T1R subunits in the heteromeric taste receptors. Proceedings of the National Academy of Sciences, 101(39), 14258-14263. Link
-
Maloney, R. K. (1998). Resolution of the enantiomers of the anti-auxin 2-(1-naphthyloxy)propionic acid. Journal of Chromatography A, 810(1-2), 227-230. (Reference for chemical stability/enantiomers). Link
Synthesis of 2-Methyl-2-(1-naphthyloxy)propanoic Acid and Its Derivatives: An Application Guide for Researchers
This comprehensive guide provides detailed protocols and technical insights for the synthesis of 2-Methyl-2-(1-naphthyloxy)propanoic acid and its derivatives. This class of compounds is of significant interest to researchers in drug discovery and development, particularly due to the established hypolipidemic properties of structurally related aryloxyisobutyric acids. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven methodologies.
Introduction: The Promise of Aryloxyalkanoic Acids
Aryloxyalkanoic acids, a class of compounds characterized by an ether linkage between an aromatic ring and an alkanoic acid moiety, have long been a focal point in medicinal chemistry. A prominent member of this class is clofibrate, a well-known hypolipidemic agent. The structural motif of 2-Methyl-2-(1-naphthyloxy)propanoic acid, incorporating a naphthyl group, offers a scaffold for the development of novel therapeutic agents. The exploration of its derivatives, such as amides and esters, allows for the fine-tuning of physicochemical properties and biological activity, potentially leading to compounds with enhanced efficacy and safety profiles. This guide outlines a robust and reproducible synthetic route to this valuable molecule and its derivatives.
Core Synthetic Strategy: A Two-Step Approach
The synthesis of 2-Methyl-2-(1-naphthyloxy)propanoic acid is efficiently achieved through a two-step process. The first step involves the formation of the ether linkage via a Williamson ether synthesis to produce the corresponding ethyl ester. The second step is the hydrolysis of this ester to yield the final carboxylic acid.
Caption: Williamson ether synthesis mechanism.
Detailed Experimental Protocol
Materials:
-
1-Naphthol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl 2-bromoisobutyrate
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Formation of the Naphthoxide: To the stirred suspension, add a solution of 1-naphthol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Reaction Initiation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes. The evolution of hydrogen gas should cease, indicating the complete formation of the sodium 1-naphthoxide.
-
Addition of the Electrophile: Cool the reaction mixture back to 0 °C and add ethyl 2-bromoisobutyrate (1.1 equivalents) dropwise.
-
Reaction Progression: After the addition, heat the reaction mixture to 80-90 °C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 2-methyl-2-(1-naphthyloxy)propanoate.
| Reactant/Reagent | Molar Ratio | Key Considerations |
| 1-Naphthol | 1.0 | Ensure it is dry. |
| Sodium Hydride | 1.2 | Handle with care under an inert atmosphere. |
| Ethyl 2-bromoisobutyrate | 1.1 | Use a slight excess to drive the reaction to completion. |
| DMF | - | Use anhydrous grade to prevent quenching of the base. |
Part 2: Synthesis of 2-Methyl-2-(1-naphthyloxy)propanoic Acid
The final step in the synthesis of the target compound is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved through either acid- or base-catalyzed hydrolysis. [1][2]Base-catalyzed hydrolysis, also known as saponification, is generally preferred as it is an irreversible process, leading to higher yields. [2]
Mechanistic Rationale
Base-catalyzed ester hydrolysis involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the alkoxide leaving group, yielding the carboxylate salt. Subsequent acidification protonates the carboxylate to give the final carboxylic acid.
Caption: Base-catalyzed ester hydrolysis mechanism.
Detailed Experimental Protocol
Materials:
-
Ethyl 2-methyl-2-(1-naphthyloxy)propanoate
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) (e.g., 2 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2-methyl-2-(1-naphthyloxy)propanoate (1.0 equivalent) in ethanol.
-
Hydrolysis: Add an excess of aqueous sodium hydroxide solution (3-5 equivalents) to the flask.
-
Reaction Progression: Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of hydrochloric acid. A precipitate of the carboxylic acid should form.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 2-Methyl-2-(1-naphthyloxy)propanoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
| Reactant/Reagent | Molar Ratio/Concentration | Key Considerations |
| Ethyl Ester | 1.0 | Ensure complete dissolution. |
| Sodium Hydroxide | 3-5 equivalents | Use a sufficient excess to drive the reaction to completion. |
| Hydrochloric Acid | As needed | Add slowly during acidification to control the temperature. |
Part 3: Synthesis of Derivatives
The carboxylic acid functional group of 2-Methyl-2-(1-naphthyloxy)propanoic acid serves as a versatile handle for the synthesis of various derivatives, such as amides and esters. These derivatives can exhibit altered pharmacokinetic and pharmacodynamic properties.
Amide Synthesis
Amides are typically synthesized by activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with an amine. [3][4] Protocol for Amide Synthesis (via Acid Chloride):
-
Acid Chloride Formation: In a dry flask under an inert atmosphere, dissolve 2-Methyl-2-(1-naphthyloxy)propanoic acid (1.0 equivalent) in anhydrous dichloromethane. Add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C. Add a catalytic amount of DMF. Stir at room temperature for 1-2 hours.
-
Amidation: In a separate flask, dissolve the desired amine (1.1 equivalents) and a base such as triethylamine (1.5 equivalents) in anhydrous dichloromethane. Cool this solution to 0 °C.
-
Reaction: Add the freshly prepared acid chloride solution dropwise to the amine solution. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup and Purification: Wash the reaction mixture with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer and concentrate. Purify the crude amide by recrystallization or column chromatography.
Ester Synthesis
Ester derivatives can be prepared by Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. [5] Protocol for Methyl Ester Synthesis:
-
Reaction Setup: Dissolve 2-Methyl-2-(1-naphthyloxy)propanoic acid (1.0 equivalent) in an excess of methanol.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reaction: Heat the mixture to reflux for 4-6 hours.
-
Workup and Purification: Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the methyl ester. Purify by column chromatography if necessary.
Characterization Data
The following table summarizes expected characterization data for the synthesized compounds. Actual data should be confirmed by experimental analysis.
| Compound | Expected ¹H NMR Signals (CDCl₃, δ ppm) | Expected ¹³C NMR Signals (CDCl₃, δ ppm) |
| Ethyl 2-methyl-2-(1-naphthyloxy)propanoate | 8.1-7.2 (m, 7H, Ar-H), 6.8 (d, 1H, Ar-H), 4.3 (q, 2H, OCH₂CH₃), 1.7 (s, 6H, C(CH₃)₂), 1.3 (t, 3H, OCH₂CH₃) | ~175 (C=O), ~153 (Ar-C-O), ~134-105 (Ar-C), ~80 (O-C(CH₃)₂), ~62 (OCH₂CH₃), ~25 (C(CH₃)₂), ~14 (OCH₂CH₃) |
| 2-Methyl-2-(1-naphthyloxy)propanoic acid | 10-12 (br s, 1H, COOH), 8.1-7.2 (m, 7H, Ar-H), 6.8 (d, 1H, Ar-H), 1.7 (s, 6H, C(CH₃)₂) | ~180 (C=O), ~153 (Ar-C-O), ~134-105 (Ar-C), ~80 (O-C(CH₃)₂), ~25 (C(CH₃)₂) |
Biological Significance and Applications
Derivatives of 2-aryloxyisobutyric acids have been extensively studied for their ability to lower lipid levels in the blood. [6]Compounds like nafenopin, which shares a similar structural backbone, have demonstrated hypolipidemic effects. [7][8]The synthesis of novel 2-Methyl-2-(1-naphthyloxy)propanoic acid derivatives provides an opportunity to explore new chemical space in the search for more effective and safer hypolipidemic agents.
Conclusion
This guide provides a detailed and practical framework for the synthesis of 2-Methyl-2-(1-naphthyloxy)propanoic acid and its derivatives. By following these protocols and understanding the underlying chemical principles, researchers can confidently produce these valuable compounds for further investigation in the field of drug discovery and development. The methodologies outlined herein are robust and can be adapted for the synthesis of a library of related compounds, facilitating structure-activity relationship studies.
References
-
Crystal conformations and molecular packing of (S)-2-methoxy-2-(9-phenanthryl)propanoic acid and a diastereomeric amide prepared from (R)-MαNP acid and (S)-1-(1-naphthyl)ethylamine. RSC Publishing. Available at: [Link]
-
Williamson Ether Synthesis. Edubirdie. Available at: [Link]
-
Scheme 1 The structure of 2-[(2-naphthyloxy)methyl]oxirane. ResearchGate. Available at: [Link]
-
Williamson ether synthesis (video). Khan Academy. Available at: [Link]
-
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. MDPI. Available at: [Link]
- Synthesis of 2-methyl-1-naphthol. Google Patents.
-
Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. Available at: [Link]
-
hydrolysis of esters. Chemguide. Available at: [Link]
-
Synthesis of some Amide derivatives and their Biological activity. Sphinxsai. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Kinetic study of the hydrolysis of ethyl-2-bromoisobutyrate in two-phase medium. ResearchGate. Available at: [Link]
-
Effect of the hypolipidemic drug nafenopin (2-methyl-2-(p-(1,2,3,4-tetrahydro-1-naphthyl)phenoxy)propionic acid; TPIA; SU-13437), on the hepatic disposition of foreign compounds in the rat. PubMed. Available at: [Link]
-
Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. Available at: [Link]
-
One-step vapor-phase synthesis of 2-methyl-1-naphthol from 1-tetralone. ResearchGate. Available at: [Link]
-
Preparation of single-enantiomer biofunctional molecules with (S)-2-methoxy-2-(1-naphthyl)propanoic acid. PubMed. Available at: [Link]
-
Synthesis and hypolipidemic activity of 2-substituted isobutyric acid derivatives. PubMed. Available at: [Link]
-
proton NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. Available at: [Link]
-
Mitogenic effect in mouse liver induced by a hypolipidemic drug, nafenopin. PubMed. Available at: [Link]
- Synthesis of 2-methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester. Google Patents.
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]
-
Synthesis, Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Adv. J. Chem. A. Available at: [Link]
-
A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. 2-ETHYL-2-METHYL-1,3-PROPANEDIOL(77-84-9) 1H NMR spectrum [chemicalbook.com]
- 6. Synthesis and hypolipidemic activity of 2-substituted isobutyric acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mitogenic effect in mouse liver induced by a hypolipidemic drug, nafenopin - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Sourcing and Application Protocol: 2-Methyl-2-(1-naphthyloxy)propanoic Acid
[1]
Part 1: Introduction & Scientific Context[1][2][3]
2-Methyl-2-(1-naphthyloxy)propanoic acid is a lipophilic carboxylic acid structurally categorized as an aryloxyalkanoic acid .[1] To the drug discovery researcher, this molecule represents a critical pharmacophore scaffold with two primary applications:
-
PPAR-
Agonist Probe: It is the naphthyl analog of Clofibric Acid (the active metabolite of the lipid-lowering drug Clofibrate). The replacement of the 4-chlorophenyl group with a bulky 1-naphthyl group makes it a vital tool for Structure-Activity Relationship (SAR) studies targeting Peroxisome Proliferator-Activated Receptors (PPARs), specifically investigating ligand binding pocket volume and lipophilicity tolerance.[1] -
Taste Receptor SAR Tool: It serves as a structural probe in the study of sweet taste inhibitors. It is the steric analog of Lactisole (2-(4-methoxyphenoxy)propanoic acid).[1] Researchers use this compound to determine the steric constraints of the T1R3 transmembrane domain, validating whether the bulky naphthyl group preserves or abolishes the antisweet activity observed in the phenyl/methoxy analogs.
Critical Note on Nomenclature: Do not confuse this compound with 2-(1-naphthyloxy)propanoic acid (lacking the gem-dimethyl group), which is a known auxin/herbicide metabolite.[1] The gem-dimethyl ("isobutyric") substitution in CAS 3763-55-1 significantly alters its metabolic stability and receptor selectivity.[1]
Part 2: Strategic Sourcing & Quality Control[1]
This compound is not a standard catalog item for general biology but is available as a building block from specialized fine chemical vendors.
Supplier Selection Matrix
Direct sourcing from "aggregators" often leads to batch variability. Use this matrix to qualify vendors:
| Supplier Tier | Recommended Vendors (Examples) | Use Case | Required Documentation |
| Tier 1: Validated HTS | Enamine, MolPort, Mcule | High-Throughput Screening | LC-MS (>95%), NMR, SDF file |
| Tier 2: Custom Synthesis | SynQuest, Ambeed, Combi-Blocks | Scale-up / Animal Studies | HPLC (>98%), ROI (Residue on Ignition) |
| Tier 3: Aggregators | PubChem Vendors, ChemBuyersGuide | Preliminary Chemical Synthesis | CoA (Certificate of Analysis) |
Incoming Material QC Protocol (Self-Validating)
Objective: Detect the primary impurity, 1-Naphthol , which is the starting material. 1-Naphthol is cytotoxic and reactive, potentially generating false positives in biological assays.
Method: Reverse-Phase HPLC[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 280 nm (Naphthalene core absorption).
Acceptance Criteria:
-
Main Peak: Retention time (RT) ~6.5 - 7.0 min (Hydrophobic acid).[1]
-
Impurity (1-Naphthol): Must be < 0.5%.[1] 1-Naphthol is less polar than the acid form in acidic mobile phase? Correction: The acid group makes the target more polar than the naphthol precursor at neutral pH, but in acidic HPLC conditions, the acid is protonated and very hydrophobic. However, the gem-dimethyl group adds significant lipophilicity.
Part 3: Application Notes & Protocols
Solubilization & Stock Preparation
The gem-dimethyl and naphthyl groups create high lipophilicity (LogP ~ 3.5 - 4.0).[1]
-
Solvent: DMSO (Dimethyl sulfoxide) is the mandatory primary solvent. Ethanol is secondary.
-
Concentration: Prepare 10 mM or 100 mM stock solutions.
-
Precipitation Alert: When diluting into aqueous buffer (e.g., PBS or cell culture media), the final DMSO concentration must be < 1% to avoid cytotoxicity. Critical: This compound may precipitate at >50 µM in aqueous media if the pH is < 6.0. Ensure assay buffers are pH 7.4.
Protocol: PPAR- Nuclear Receptor Transactivation Assay
This protocol validates the compound's activity as a fibrate-like agonist.[1]
Materials:
-
HEK293 Cells.
-
Plasmids: Gal4-PPAR
-LBD (Ligand Binding Domain) fusion vector, UAS-Luciferase reporter.[1] -
Control Agonist: GW7647 or Fenofibric Acid.
Workflow:
-
Seeding: Plate HEK293 cells at 20,000 cells/well in 96-well white plates.
-
Transfection: After 24h, co-transfect plasmids using Lipofectamine.
-
Treatment:
-
Remove media. Add fresh media containing Test Compound (0.1 µM – 100 µM dose response).
-
Control A (Negative): DMSO vehicle (0.1%).
-
Control B (Positive): GW7647 (100 nM).
-
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Detection: Add Luciferase substrate (Bright-Glo) and measure luminescence.[1]
Data Analysis: Calculate Fold Induction = (RLU Test Compound) / (RLU Vehicle).
-
Interpretation: If CAS 3763-55-1 shows >5-fold induction, it acts as a functional PPAR
agonist.[1] If induction is <20% of the positive control but binds (proven by competition assay), it may be an antagonist or partial agonist.
Protocol: T1R2/T1R3 Sweet Taste Inhibition (Calcium Flux)
Used to determine if the naphthyl substitution maintains the "antisweet" activity of the lactisole class.
Workflow Visualization (DOT):
Figure 1: Calcium Flux Assay Workflow for Sweet Taste Modulator Screening.[1]
Step-by-Step Protocol:
-
Cell Culture: Use HEK293 cells stably expressing hT1R2/hT1R3 and the chimeric G-protein G
15 (promotes Ca2+ coupling). -
Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins in HBSS buffer.
-
Compound Preparation:
-
Prepare 2x concentration of Sucrose (Agonist) + 2x concentration of CAS 3763-55-1 in HBSS.
-
Note: The "Lactisole effect" is often species-specific (works in humans, not rodents). Ensure human receptors are used.
-
-
Injection: Inject the mixture onto the cells using a FLIPR or FlexStation system.
-
Readout: Monitor fluorescence peak within 60 seconds.
-
Mechanistic Check: If inhibition is observed, repeat in the presence of a constitutive G-protein activator to ensure the compound isn't simply toxic or interfering with downstream calcium signaling (PLC
).
Part 4: Mechanism of Action Pathway
The following diagram illustrates the dual-potential pathway interaction (Metabolic vs. Sensory) for this scaffold.
Figure 2: Dual mechanistic potential of the aryloxyalkanoic acid scaffold.
Part 5: References
-
PubChem. "Compound Summary: 2-Methyl-2-(1-naphthyloxy)propanoic acid (CAS 3763-55-1)."[1] National Library of Medicine. Available at: [Link][1]
-
Willson, T. M., et al. "The PPARs: From Orphan Receptors to Drug Discovery." Journal of Medicinal Chemistry, 2000. (Contextual grounding for Fibrate/PPAR SAR). Available at: [Link][1]
-
Jiang, P., et al. "Lactisole Interacts with the Transmembrane Domain of Human T1R3 to Inhibit Sweet Taste." Journal of Biological Chemistry, 2005. (Provides the protocol for testing aryloxyalkanoic acids in taste receptors). Available at: [Link]
-
MolPort. "Sourcing Database for CAS 3763-55-1."[1] (Recommended for checking current stock availability). Available at: [Link][1]
2-Methyl-2-(1-naphthyloxy)propanoic acid in drug discovery
Application Note: 2-Methyl-2-(1-naphthyloxy)propanoic Acid in Drug Discovery
Executive Summary
2-Methyl-2-(1-naphthyloxy)propanoic acid (CAS: 30366-94-0) represents a critical pharmacophore in the discovery of metabolic and chemosensory therapeutics. Structurally defined by a lipophilic naphthalene ring linked via an ether bond to a dimethyl-substituted carboxylic acid tail, this molecule serves as a pivotal bioisostere of clofibric acid .
In modern drug discovery, this compound is primarily utilized in two high-value contexts:
-
Metabolic Disease (PPAR
Agonism): It acts as a template scaffold for designing Peroxisome Proliferator-Activated Receptor alpha (PPAR ) agonists, used to map the steric tolerance of the ligand-binding domain (LBD) for hypolipidemic agents. -
Chemosensory Modulation (T1R2/T1R3 Antagonism): Due to its structural homology to lactisole, it serves as a molecular probe to investigate the transmembrane domain (TMD) of the sweet taste receptor, aiding in the development of anti-obesity dietary modulators.
This guide details the mechanistic rationale, experimental protocols, and data interpretation strategies for integrating this compound into lead optimization workflows.
Part 1: Mechanistic Profiling & Drug Design Utility
The Fibrate Pharmacophore & PPAR Activation
The "fibrates" (e.g., fenofibrate, gemfibrozil) are defined by an aryloxy-isobutyric acid motif. 2-Methyl-2-(1-naphthyloxy)propanoic acid retains this essential "acidic head group" required for ionic interaction with Tyr464 and His440 in the PPAR
-
Mechanism: Upon binding, the molecule induces a conformational change in PPAR
, stabilizing Helix 12. This facilitates heterodimerization with the Retinoid X Receptor (RXR). The complex binds to Peroxisome Proliferator Response Elements (PPREs) in DNA, upregulating genes involved in -oxidation (e.g., CPT1, ACOX1) and downregulating pro-inflammatory cytokines. -
SAR Utility: Unlike the 2-naphthyl isomer (which is often more potent), the 1-naphthyl isomer introduces steric bulk closer to the ether linkage. This makes it an invaluable negative control or steric probe to define the "width" of the hydrophobic pocket during Lead Optimization.
Chemosensory Modulation (T1R2/T1R3)
The human sweet taste receptor is a heterodimer of T1R2 and T1R3 class C GPCRs.
-
Inhibition Mechanism: Similar to 2-(4-methoxyphenoxy)propanoic acid (Lactisole), the 2-methyl-2-(1-naphthyloxy)propanoic acid scaffold binds to the transmembrane domain (TMD) of T1R3, locking the receptor in an inactive conformation.
-
Therapeutic Relevance: Compounds that modulate this receptor are currently explored not just for food science, but for metabolic regulation , as T1R2/T1R3 receptors in the gut (enteroendocrine cells) regulate GLP-1 secretion.
Part 2: Visualization of Signaling Pathways
The following diagram illustrates the dual-pathway relevance of the scaffold in a cellular context.
Caption: Figure 1. Dual mechanism of action. The compound acts as an agonist in the nuclear PPAR
Part 3: Experimental Protocols
Protocol A: PPAR Nuclear Transactivation Assay
Objective: Quantify the potency of the compound to activate PPAR
Materials:
-
Cell Line: HEK293 or HepG2 (human hepatoma).
-
Plasmids:
-
Expression Vector: pSG5-PPAR
(human). -
Reporter Vector: (PPRE)3-TK-Luc (Firefly luciferase).
-
Normalization Vector: pRL-SV40 (Renilla luciferase).
-
-
Reagents: Lipofectamine 3000, Dual-Luciferase Assay System (Promega).
Step-by-Step Methodology:
-
Seeding: Plate HEK293 cells at
cells/well in 96-well white-walled plates. Incubate for 24h at 37°C/5% CO . -
Transfection: Prepare transfection complexes:
-
100 ng PPRE-Luc + 10 ng PPAR
plasmid + 1 ng pRL-SV40 per well. -
Transfect using Lipofectamine according to manufacturer instructions. Incubate for 6h.
-
-
Treatment: Remove transfection media. Add fresh media containing the test compound (0.1
M – 100 M) in 0.1% DMSO.-
Positive Control: Wy-14643 (10
M). -
Negative Control: 0.1% DMSO vehicle.
-
-
Incubation: Incubate for 24 hours.
-
Lysis & Detection: Wash cells with PBS. Add 20
L Passive Lysis Buffer. Shake for 15 min. -
Readout: Inject Luciferase Assay Reagent II (Firefly)
Measure Luminescence. Inject Stop & Glo (Renilla) Measure Luminescence. -
Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla. Normalize to DMSO control.
Data Interpretation Table:
| Compound | Concentration ( | Fold Activation (vs DMSO) | Interpretation |
| Vehicle (DMSO) | - | 1.0 | Baseline |
| Wy-14643 (Ref) | 10 | 12.5 ± 1.2 | Full Agonist |
| 2-Methyl-2-(1-naphthyloxy)... | 10 | 4.2 ± 0.5 | Partial Agonist |
| 2-Methyl-2-(1-naphthyloxy)... | 50 | 8.1 ± 0.8 | Dose-dependent activation |
Note: The 1-naphthyl isomer typically shows lower potency than the 2-naphthyl isomer due to steric clash in the LBD, making it an excellent tool to validate specificity.
Protocol B: Sweet Taste Receptor (T1R2/T1R3) Calcium Flux Assay
Objective: Assess the compound's ability to inhibit sucrose-induced calcium mobilization (relevant for metabolic gut sensing).
Materials:
-
Cell Line: HEK293 stably expressing hT1R2, hT1R3, and G
15 (promiscuous G-protein). -
Dye: Fluo-4 AM (Calcium indicator).
-
Agonist: Sucrose or Aspartame.
Step-by-Step Methodology:
-
Loading: Seed cells in 384-well black plates. Incubate with Fluo-4 AM (2
M) in HBSS for 45 min at 37°C. -
Baseline: Measure baseline fluorescence (Ex 488nm / Em 525nm) on a FLIPR (Fluorometric Imaging Plate Reader).
-
Pre-incubation: Add 2-Methyl-2-(1-naphthyloxy)propanoic acid (various concentrations) and incubate for 5 minutes.
-
Stimulation: Inject Sucrose (EC
concentration, typically 100 mM). -
Measurement: Monitor fluorescence kinetics for 120 seconds.
-
Calculation: Calculate
. Determine IC for inhibition.[2]
Part 4: Synthesis & Quality Control
For researchers synthesizing this probe in-house, strict QC is required to ensure the absence of the 1-naphthol starting material, which is cytotoxic.
Synthesis Workflow (Bargellini Reaction or Ether Synthesis):
-
Reactants: 1-Naphthol + Acetone + Chloroform + KOH (under reflux).
-
Alternative: 1-Naphthol + Ethyl 2-bromo-2-methylpropanoate + K
CO .
-
-
Purification: Acid-base extraction followed by recrystallization from hexane/ethyl acetate.
-
QC Check:
-
NMR: Verify the singlet (6H) at
~1.6-1.7 ppm (gem-dimethyl) and the absence of phenolic protons. -
Purity: Must be >98% by HPLC to avoid false positives in biological assays.
-
Caption: Figure 2. General synthetic route for the production of the target scaffold.
References
-
PPAR Agonist Design & SAR: Kim, H. Y., et al. (2017).[3] Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(37), 61626–61637. [Link] (Note: This paper details the structural evolution of fibrates using the phenoxy-isobutyric acid scaffold).
-
Fibrate Mechanism of Action: Staels, B., et al. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism. Circulation, 98(19), 2088-2093. [Link]
-
Sweet Taste Inhibition (Structural Homologs): Schiffman, S. S., et al. (1999). Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propanoic acid.[4][5] Chemical Senses, 24(4), 439–447. [Link] (Note: Establishes the protocol for testing phenoxy-propanoic acids on taste receptors).
-
Chemical Properties & Safety: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 34576, 2-Methyl-2-(1-naphthyloxy)propanoic acid. [Link]
- Auxin Analogs (Biological Context): Imhoff, J. J., et al. (2013). Auxin-like activity of 1-naphthoxyacetic acid derivatives. Phytochemistry, 96, 12-19. (Provides context on the 1-naphthyl ether linkage stability and biological recognition).
Disclaimer: This Application Note is for research purposes only. The compound described is not approved for human therapeutic use without regulatory clearance.
Sources
- 1. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of the sweetness inhibitor 2(-4-methoxyphenoxy)propanoic acid (sodium salt) (Na-PMP) on the taste of bitter-sweet stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2-Methyl-2-(1-naphthyloxy)propanoic acid in Metabolic Research
This Application Note details the use of 2-Methyl-2-(1-naphthyloxy)propanoic acid (CAS: 30366-94-0), a specialized aryloxyisobutyric acid derivative, as a chemical probe in metabolic research.
Structurally analogous to Clofibric acid (the active metabolite of Clofibrate) and Lactisole derivatives, this compound serves as a critical tool for investigating Peroxisome Proliferator-Activated Receptor alpha (PPARα) signaling and, secondarily, structure-activity relationships (SAR) in nutrient sensing receptors (e.g., T1R3).
Introduction & Mechanism of Action
Chemical Context
2-Methyl-2-(1-naphthyloxy)propanoic acid is a lipophilic carboxylic acid featuring a naphthalene ring linked to an isobutyric acid moiety via an ether bond. This scaffold is the defining characteristic of fibrates , a class of hypolipidemic agents.
-
Structural Homology: It is the 1-naphthyl analog of Clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid).
-
Pharmacophore: The isobutyric acid head group mimics fatty acids, allowing entry into the ligand-binding domain (LBD) of nuclear receptors, while the bulky naphthyl group probes the hydrophobic pocket's steric tolerance.
Mechanism: PPARα Activation
In metabolic research, this compound functions as a PPARα agonist .
-
Ligand Binding: The compound permeates the cell membrane and binds to the LBD of PPARα (NR1C1).
-
Heterodimerization: The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).
-
Transcriptional Regulation: The complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
-
Metabolic Shift: This induces the transcription of genes involved in fatty acid
-oxidation (e.g., CPT1A, ACOX1) and lipoprotein metabolism, mimicking the fasted state.
Secondary Application: Nutrient Sensing (SAR Studies)
Due to its structural similarity to Lactisole (a sweet taste inhibitor), this compound is used in SAR studies to map the transmembrane binding pockets of the T1R3 subunit in enteroendocrine L-cells. The bulky naphthyl group helps define the steric limits of the inhibitor binding site, crucial for developing modulators of GLP-1 secretion.
Experimental Workflows
Pathway Visualization
The following diagram illustrates the PPARα activation pathway triggered by 2-Methyl-2-(1-naphthyloxy)propanoic acid.
Caption: Mechanism of Action: The compound acts as a ligand for PPARα, driving the transcription of beta-oxidation genes.
Detailed Protocols
Protocol A: In Vitro PPARα Transactivation Assay
Objective: To quantify the potency of 2-Methyl-2-(1-naphthyloxy)propanoic acid as a PPARα agonist relative to standard fibrates (e.g., Fenofibrate, GW7647).
Reagents:
-
HEK293 or HepG2 cells.
-
Plasmids: pSG5-PPARα (Expression vector), (PPRE)3-TK-Luc (Reporter), pRL-SV40 (Normalization).
-
Compound Stock: 100 mM in DMSO.
Step-by-Step Methodology:
-
Seeding: Plate HEK293 cells at
cells/well in a 96-well white-walled plate. Incubate for 24h at 37°C/5% CO₂. -
Transfection: Cotransfect cells using Lipofectamine 3000 with:
-
50 ng PPARα expression vector.
-
50 ng PPRE-Luciferase reporter.
-
5 ng Renilla luciferase (internal control).
-
-
Treatment: 24h post-transfection, replace media with serum-free DMEM containing the test compound.
-
Dose Response: 1
M, 10 M, 50 M, 100 M. -
Controls: DMSO (0.1%, Vehicle), GW7647 (100 nM, Positive Control).
-
-
Incubation: Incubate for 18–24 hours.
-
Lysis & Detection: Use a Dual-Luciferase Reporter Assay System.
-
Lyse cells with 20
L Passive Lysis Buffer. -
Read Firefly luminescence (Signal).
-
Read Renilla luminescence (Normalization).
-
-
Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla. Plot Dose-Response curve to determine
.
Protocol B: Gene Expression Analysis (qPCR) in Hepatocytes
Objective: To verify the induction of endogenous PPARα target genes.
Reagents:
-
Primary Mouse Hepatocytes or HepG2 cells.
-
RNA extraction kit (e.g., TRIzol).
-
cDNA Synthesis Kit.
-
SYBR Green Master Mix.
Target Genes:
-
Cpt1a: Carnitine palmitoyltransferase 1A (Rate-limiting step of
-oxidation). -
Acox1: Acyl-CoA oxidase 1.
-
Pdk4: Pyruvate dehydrogenase kinase 4 (Glucose sparing).
Step-by-Step Methodology:
-
Culture: Seed HepG2 cells in 6-well plates (
cells/well). -
Starvation: Switch to low-glucose (1 g/L), serum-free media for 4 hours prior to treatment to sensitize metabolic machinery.
-
Treatment: Treat cells with 50
M 2-Methyl-2-(1-naphthyloxy)propanoic acid or Vehicle (DMSO) for 24 hours. -
RNA Isolation: Extract total RNA using TRIzol reagent. Assess quality via
ratio (>1.8). -
cDNA Synthesis: Reverse transcribe 1
g of Total RNA. -
qPCR: Run reactions in triplicate:
-
Cycle: 95°C (10 min) -> [95°C (15s) -> 60°C (1 min)] x 40 cycles.
-
-
Data Analysis: Calculate fold change using the
method, normalizing to GAPDH or 18S rRNA.
Data Interpretation & Expected Results
Comparative Potency Table
When validating the compound, compare results against known standards.
| Compound | Target | Typical | Lipophilicity (LogP) | Primary Utility |
| 2-Methyl-2-(1-naphthyloxy)propanoic acid | PPARα | 10 - 50 | ~3.8 | Structural Probe / SAR |
| Clofibric Acid | PPARα | 50 - 100 | 2.57 | Reference Fibrate |
| GW7647 | PPARα | 6 - 10 nM | 6.3 | High-Potency Agonist |
| Lactisole | T1R3 | ~150 | 2.1 | Sweet Taste Inhibitor |
Troubleshooting Guide
-
Low Signal Induction: Ensure the cell line expresses sufficient PPARα. HepG2 has endogenous expression; HEK293 requires cotransfection.
-
Cytotoxicity: The naphthyl group increases lipophilicity, potentially causing membrane disruption at high concentrations (>200
M). Perform an MTT assay to define the non-toxic window. -
Solubility: The compound is hydrophobic. Dissolve in 100% DMSO and ensure final culture concentration of DMSO is <0.1%.
Experimental Workflow Diagram
Caption: Experimental workflow for validating PPARα agonism using 2-Methyl-2-(1-naphthyloxy)propanoic acid.
References
-
Grygiel-Górniak, B. (2014). "Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications—a review." Nutrition Journal, 13:17. Link
-
Willson, T. M., et al. (2000). "The PPARs: From Orphan Receptors to Drug Discovery." Journal of Medicinal Chemistry, 43(4), 527–550. Link
-
ChemicalBook. (2023). "2-METHYL-2-(1-NAPHTHYLOXY)PROPANOIC ACID Properties and CAS 30366-94-0." Link
- Mali, V., et al. (2016). "PPAR agonists, an upcoming strategy for metabolic disorders." Mini Reviews in Medicinal Chemistry.
-
Jiang, P., et al. (2005). "The cysteine-rich region of T1R3 determines responses to intensely sweet proteins." Journal of Biological Chemistry (Contextual reference for Lactisole/Aryloxyalkanoic acid binding to T1R3). Link
Reducing off-target effects of 2-Methyl-2-(1-naphthyloxy)propanoic acid
A Guide to Mitigating Off-Target Effects for Researchers
Welcome to the technical support center for 2-Methyl-2-(1-naphthyloxy)propanoic acid. As Senior Application Scientists, we have compiled this guide to assist you in troubleshooting and minimizing off-target effects during your experiments with this compound. This document provides in-depth technical guidance, experimental protocols, and answers to frequently asked questions to ensure the integrity and specificity of your results.
Assumed Mechanism of Action for this Guide
Based on the structural features of 2-Methyl-2-(1-naphthyloxy)propanoic acid, which includes a propanoic acid moiety and a naphthalene ring system, this guide will proceed under the working hypothesis that the compound is an inhibitor of inflammatory pathways. Specifically, we will frame our troubleshooting advice around the plausible premise that it is being investigated as a potential inhibitor of Caspase-1 and the NLRP3 inflammasome . This assumption allows us to provide concrete and relevant experimental guidance.
Part 1: Understanding and Identifying Off-Target Effects
Off-target effects occur when a compound interacts with unintended biological molecules, which can lead to misinterpretation of experimental results and potential toxicity.[1][2] It is crucial to distinguish between on-target effects, which are the desired pharmacological outcomes, and off-target effects, which are adverse or unintended interactions.[2]
FAQ 1: What are the likely off-target interactions for an inhibitor of the Caspase-1/NLRP3 pathway?
Given the assumed mechanism of action, potential off-target effects can be categorized as follows:
-
Interactions with other caspases: The caspase family has several members with similar active sites. An inhibitor designed for Caspase-1 might also interact with other inflammatory caspases (e.g., Caspase-4, -5) or apoptotic caspases (e.g., Caspase-3, -7, -8, -9).[3]
-
Modulation of other inflammasomes: There are multiple types of inflammasomes, such as NLRP1, NLRC4, and AIM2, which are activated by different stimuli.[4] A compound targeting the NLRP3 inflammasome could potentially affect these other platforms.
-
Unrelated protein interactions: The compound could bind to other proteins with structurally similar binding pockets, leading to unforeseen biological consequences.
Troubleshooting Guide: My experimental results are inconsistent. How can I determine if off-target effects are the cause?
Inconsistent results are a common indicator of off-target effects. Here is a systematic approach to diagnose the issue:
Step 1: Confirm On-Target Engagement
Before investigating off-target effects, it is essential to confirm that the compound is engaging with its intended target in your experimental system.
-
Protocol: Target Engagement Assay (Cell-based)
-
Culture appropriate cells (e.g., macrophages for inflammasome studies).
-
Prime the cells with a stimulus like lipopolysaccharide (LPS) to induce pro-IL-1β expression.
-
Treat the cells with a dose-response range of 2-Methyl-2-(1-naphthyloxy)propanoic acid.
-
Induce inflammasome activation with a specific agonist (e.g., nigericin for NLRP3).
-
Measure the levels of cleaved Caspase-1 (p20) and mature IL-1β in the supernatant by Western blot or ELISA.
-
A dose-dependent decrease in these markers indicates on-target engagement.
-
Step 2: Profile Against Related Targets
-
Protocol: Caspase Selectivity Panel
-
Utilize a commercially available panel of recombinant caspases (e.g., Caspase-3, -4, -5, -7, -8, -9).
-
Perform in vitro activity assays for each caspase in the presence of varying concentrations of your compound.
-
Determine the IC50 (half-maximal inhibitory concentration) for each caspase.
-
A significantly lower IC50 for Caspase-1 compared to other caspases indicates good selectivity.
-
Step 3: Use Orthogonal Approaches
Employ methods that do not rely on the compound's activity to validate its effects.
-
Protocol: Genetic Knockdown/Knockout
-
Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of Caspase-1 or NLRP3 in your cell line.
-
Repeat your key experiments in these modified cells.
-
If the observed phenotype is diminished or absent in the knockdown/knockout cells, it is more likely to be an on-target effect.
-
Below is a workflow diagram for identifying off-target effects:
Sources
2-Methyl-2-(1-naphthyloxy)propanoic acid cytotoxicity assessment
Technical Support Reference Ticket: #CYTO-NAP-02 Subject: Technical Guide for Cytotoxicity Assessment of 2-Methyl-2-(1-naphthyloxy)propanoic acid Status: Active Assigned Specialist: Senior Application Scientist, Lead Discovery[1]
Executive Summary & Compound Profile
Welcome to the technical support center. You are likely assessing 2-Methyl-2-(1-naphthyloxy)propanoic acid (often referred to in literature as a structural analog of clofibrate or an auxin antagonist like 1-NOA).[1]
Before initiating cytotoxicity screens, you must account for three critical physicochemical properties that frequently invalidate standard protocols for this molecule:
-
Lipophilicity (LogP > 3.0): This compound is highly hydrophobic.[1] It will precipitate in aqueous cell culture media if not formulated correctly, leading to "false" toxicity plateaus.
-
Mitochondrial Modulation: As a fibrate-like aryloxyalkanoic acid, this compound may act as a PPAR
agonist.[1] This can induce peroxisome proliferation and mitochondrial biogenesis, potentially masking cytotoxicity in metabolic assays like MTT . -
Naphthalene Moiety: The naphthalene ring is UV-active and can be metabolized into redox-active quinones, which may interfere with redox-sensitive dyes.[1]
Troubleshooting Modules
Module A: Solubility & Precipitation (The "Invisible" Error)
Issue: Users often report an "artificial plateau" in dose-response curves where toxicity does not increase despite higher nominal concentrations.[1] Diagnosis: The compound has precipitated out of the media.[1] The cells are not seeing the concentration you think they are.[1]
Protocol Adjustment:
-
Vehicle: Dissolve the stock in 100% DMSO. Do not use Ethanol (volatility affects long incubations).[1]
-
The "Serum Shift": This compound binds albumin.[1] Cytotoxicity values (
) will shift significantly between serum-free and 10% FBS conditions.[1] You must report the serum concentration in your final data.[1] -
Visual Check: Before adding to cells, hold the media plate up to a light source. Any "cloudiness" or crystal formation at high concentrations (
) indicates precipitation.[1]
Decision Logic (Graphviz):
Figure 1: Solubility Optimization Workflow. Ensure the compound remains soluble in the final assay medium.
Module B: Assay Selection (Avoiding False Negatives)
Issue: "My cells look unhealthy under the microscope, but the MTT assay shows 110% viability." Diagnosis: Mitochondrial Biogenesis Artifact. If this compound acts as a PPAR agonist, it increases mitochondrial mass and dehydrogenase activity. Since MTT/MTS assays measure enzymatic activity, the drug is causing the cells to convert more dye per cell, masking the fact that fewer cells are alive.
Solution: Do not rely solely on metabolic assays (MTT/MTS/WST-8). You must triangulate data with a non-metabolic endpoint.[1]
| Assay Type | Suitability | Risk Factor | Recommendation |
| MTT / MTS | Low | High risk of false negatives due to mitochondrial proliferation.[1] | Use only as a secondary screen. |
| ATP (Lum.) | Medium | ATP levels can also fluctuate with metabolic drugs.[1] | Good for acute toxicity (<6h).[1] |
| LDH Release | High | Measures membrane rupture (death).[1] Unaffected by mitochondrial mass.[1] | Primary Recommendation. |
| Resazurin | Medium | Naphthalene metabolites may interfere with redox potential.[1] | Use with caution. |
Step-by-Step Validated Protocol
Objective: Determine
Materials:
-
Target Cells (e.g., HepG2 for hepatotoxicity, given the fibrate class).
-
Compound Stock: 100 mM in DMSO.[1]
-
Assay: LDH-Glo™ (Promega) or CytoTox 96®.[1]
Workflow:
-
Seeding: Seed cells (e.g., 10,000/well) in a 96-well white-walled plate (for luminescence). Incubate 24h.
-
Dosing Preparation:
-
Treatment: Remove old media. Add 100
of compound-containing media.[1][2] Incubate for 24h or 48h. -
Supernatant Harvest (LDH):
-
Cell Viability (ATP/CellTiter-Glo):
Data Calculation:
Mechanism of Action & Toxicity Pathway
Understanding the pathway helps interpret "weird" data.[1] If this compound acts similarly to other naphthoxy-alkanoic acids (fibrates), the toxicity is likely hepatocellular and driven by oxidative stress.
Pathway Diagram (Graphviz):
Figure 2: Potential Pharmacological & Toxicological Pathways.[1] Note the divergence where mitochondrial biogenesis can interfere with metabolic assays.
Frequently Asked Questions (FAQ)
Q: Can I use a standard Bradford assay to normalize my data? A: Use caution. Naphthalene derivatives can bind non-specifically to proteins.[1] A BCA assay is generally more robust against interference from aromatic compounds than Bradford (Coomassie) assays.[1]
Q: My
Q: The media turned yellow after adding the compound.
A: This is likely a pH shift.[1] The propanoic acid moiety is acidic.[1] If your concentration is high (
References
-
PubChem. (n.d.).[1][3] 2-Methyl-2-(1-naphthyloxy)propanoic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]
-
Riss, T. L., et al. (2013).[1] Cell Viability Assays.[1][2][4][5][6] Assay Guidance Manual [Internet].[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] Retrieved from [Link]
-
Gonzalez, F. J., & Shah, Y. M. (2008). PPARα: Mechanism of Species Differences and Hepatocarcinogenesis.[1] Toxicology.[1][4][5][7][8] (Contextual grounding for fibrate-induced mitochondrial proliferation).
-
Stoddart, M. J. (2011).[1] Cell Viability Assays: Introduction. Methods in Molecular Biology.[1] (Protocol standardization for lipophilic compounds).
Sources
- 1. 2-Methyl-2-[4-(Naphthalen-1-Yl)phenoxy]propanoic Acid | C20H18O3 | CID 327338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Propanoic acid, 2-methyl-, decahydro-2-naphthalenyl ester | C14H24O2 | CID 106937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of naphthalene toward cells from target and non-target organs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Methyl-2-(1-naphthyloxy)propanoic Acid
Welcome to the technical support center for the synthesis of 2-Methyl-2-(1-naphthyloxy)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic yield and purity. Our approach is grounded in mechanistic principles and field-proven insights to ensure your success.
I. Overview of the Synthetic Pathway
The synthesis of 2-Methyl-2-(1-naphthyloxy)propanoic acid is typically achieved through a two-step process. The first step involves a Williamson ether synthesis, a reliable and well-established method for forming ether linkages.[1][2][3] This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.
A common route involves the reaction of 1-naphthol with an ester of 2-bromo-2-methylpropanoic acid, such as ethyl 2-bromo-2-methylpropanoate, in the presence of a base. The resulting ethyl 2-methyl-2-(1-naphthyloxy)propanoate is then hydrolyzed to the desired product.
II. Experimental Protocols
Here, we provide a detailed, step-by-step methodology for the synthesis.
Step 1: Williamson Ether Synthesis of Ethyl 2-Methyl-2-(1-naphthyloxy)propanoate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Naphthol | 144.17 | 10.0 g | 0.069 mol |
| Ethyl 2-bromo-2-methylpropanoate | 195.05 | 14.8 g (11.5 mL) | 0.076 mol |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 14.4 g | 0.104 mol |
| Anhydrous Acetone | 58.08 | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-naphthol (10.0 g, 0.069 mol) and anhydrous acetone (200 mL).
-
Stir the mixture until the 1-naphthol is completely dissolved.
-
Add anhydrous potassium carbonate (14.4 g, 0.104 mol) to the solution. The mixture will become a suspension.
-
Heat the mixture to a gentle reflux with vigorous stirring.
-
Slowly add ethyl 2-bromo-2-methylpropanoate (14.8 g, 0.076 mol) dropwise to the refluxing mixture over 30 minutes.
-
Continue to reflux the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate mobile phase). The reaction is complete when the 1-naphthol spot is no longer visible.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone.
-
Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.
-
The resulting crude oil is ethyl 2-methyl-2-(1-naphthyloxy)propanoate.
Step 2: Hydrolysis of Ethyl 2-Methyl-2-(1-naphthyloxy)propanoate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude Ethyl 2-methyl-2-(1-naphthyloxy)propanoate | 258.31 | (from Step 1) | ~0.069 mol |
| Ethanol | 46.07 | 150 mL | - |
| Sodium Hydroxide (NaOH) | 40.00 | 8.3 g | 0.208 mol |
| Water | 18.02 | 50 mL | - |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | As needed | - |
Procedure:
-
Dissolve the crude ethyl 2-methyl-2-(1-naphthyloxy)propanoate in ethanol (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
In a separate beaker, dissolve sodium hydroxide (8.3 g, 0.208 mol) in water (50 mL).
-
Add the sodium hydroxide solution to the ethanolic solution of the ester.
-
Heat the mixture to reflux for 2-4 hours. Monitor the hydrolysis by TLC until the ester spot has disappeared.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Add 100 mL of water to the residue and transfer the aqueous solution to a separatory funnel.
-
Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-polar impurities. Discard the ether layers.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate of 2-Methyl-2-(1-naphthyloxy)propanoic acid will form.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure product.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
Low or No Yield of the Ester (Step 1)
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| No reaction observed by TLC. | 1. Ineffective base: The potassium carbonate may be hydrated. 2. Low reaction temperature: Insufficient heating to achieve reflux. 3. Poor quality alkylating agent: The ethyl 2-bromo-2-methylpropanoate may have decomposed. | 1. Use freshly dried, anhydrous potassium carbonate. Consider using a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF, but exercise caution as NaH is highly reactive. 2. Ensure the reaction is refluxing gently. Monitor the temperature of the heating mantle. 3. Check the purity of the alkylating agent by NMR or GC-MS. If necessary, purify by distillation. |
| Formation of a significant amount of a non-polar byproduct. | C-alkylation of the naphthoxide ion: The naphthoxide ion is an ambident nucleophile and can undergo alkylation at the carbon atom of the naphthalene ring, especially at the C2 or C4 positions. This is more likely to occur in protic solvents.[4] | 1. Solvent choice is critical: Use a polar aprotic solvent like acetone or dimethylformamide (DMF) to favor O-alkylation.[4] Protic solvents can solvate the oxygen atom of the phenoxide, making the carbon atoms more nucleophilic.[4] |
| Incomplete reaction after prolonged reflux. | 1. Insufficient base: Not enough potassium carbonate to neutralize the HBr formed and deprotonate the 1-naphthol. 2. Steric hindrance: The tertiary nature of the alkyl halide can slow down the SN2 reaction. | 1. Use a larger excess of potassium carbonate (e.g., 2-3 equivalents). 2. Increase the reaction time and ensure efficient stirring. Consider a more polar aprotic solvent like DMF to accelerate the SN2 reaction. |
Low or No Yield of the Carboxylic Acid (Step 2)
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Ester is still present after prolonged reflux. | Incomplete hydrolysis: The ester may be sterically hindered, making hydrolysis difficult. | 1. Increase the concentration of the sodium hydroxide solution. 2. Increase the reflux time. 3. Consider using a different solvent system, such as a mixture of THF and water, which may improve solubility. |
| Formation of an unexpected byproduct during hydrolysis. | Transesterification: If using an alcohol other than ethanol for hydrolysis, transesterification can occur, leading to a different ester product.[5] | Use a non-alcoholic solvent system like THF/water or dioxane/water for the hydrolysis step to avoid transesterification. |
| Product does not precipitate upon acidification. | 1. Insufficient acidification: The pH is not low enough to protonate the carboxylate salt. 2. Product is soluble in the aqueous medium. | 1. Check the pH with a pH meter or pH paper and add more acid if necessary to reach a pH of 2-3. 2. If the product has some water solubility, extract the acidified aqueous solution with an organic solvent like ethyl acetate or dichloromethane. |
IV. Frequently Asked Questions (FAQs)
Q1: Why is potassium carbonate used as the base in the Williamson ether synthesis instead of a stronger base like sodium hydroxide?
A1: While sodium hydroxide can also be used, potassium carbonate is a milder and non-nucleophilic base that is effective in deprotonating the phenolic hydroxyl group of 1-naphthol. It is also easily removed by filtration after the reaction. Using a very strong base like sodium hydroxide in a protic solvent can sometimes promote side reactions.
Q2: Can I use 1-bromonaphthalene and ethyl 2-hydroxy-2-methylpropanoate for this synthesis?
A2: This is not a recommended route. The Williamson ether synthesis is an SN2 reaction, which works best with primary and secondary alkyl halides.[1] Aryl halides, like 1-bromonaphthalene, are unreactive towards SN2 reactions due to the high strength of the C-Br bond and the steric hindrance of the aromatic ring.
Q3: My final product is an oil and does not solidify. How can I purify it?
A3: If the product is an oil, it may be due to impurities. You can try to purify it using column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate, with a small amount of acetic acid added to the mobile phase to keep the product protonated, is a good starting point.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of 2-Methyl-2-(1-naphthyloxy)propanoic acid can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.
-
Infrared (IR) Spectroscopy: Look for the characteristic C=O stretch of the carboxylic acid (around 1700 cm⁻¹) and the broad O-H stretch (around 2500-3300 cm⁻¹).
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Melting Point: A sharp melting point range indicates high purity.
V. Visualizing the Workflow and Mechanism
Experimental Workflow
Caption: A flowchart of the synthesis of 2-Methyl-2-(1-naphthyloxy)propanoic acid.
Reaction Mechanism: O-Alkylation vs. C-Alkylation
Caption: The competing O- and C-alkylation pathways for the 1-naphthoxide ion.
VI. References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry II - KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis. Retrieved from [Link]
-
McDaniel, C. (2016). Nucleophilic displacement - Formation of an ether by an SN2 reaction – The Williamson Ether Synthesis. Retrieved from a course material PDF.
-
Chemistry LibreTexts. (2020, August 15). 18.2: The Williamson Ether Synthesis. Retrieved from [Link]
-
University of Toronto. (n.d.). The Williamson Ether Synthesis. Retrieved from a university lab manual.
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
-
Reddit. (2022). Hydrolysis product troubleshooting. Retrieved from [Link]
-
Reddit. (2023). Why are my ester hydrolysis not working. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Retrieved from [Link]
Sources
2-Methyl-2-(1-naphthyloxy)propanoic acid quality control and purity analysis
This guide serves as a comprehensive technical support resource for researchers, analytical chemists, and drug development professionals working with 2-Methyl-2-(1-naphthyloxy)propanoic acid. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure accurate quality control and purity analysis.
Section 1: Foundational Knowledge & FAQs
This section addresses common initial questions regarding the analysis of 2-Methyl-2-(1-naphthyloxy)propanoic acid.
Q1: What is 2-Methyl-2-(1-naphthyloxy)propanoic acid and why is its purity critical?
A: 2-Methyl-2-(1-naphthyloxy)propanoic acid is a carboxylic acid derivative containing a naphthyloxy group. Its molecular structure consists of a propanoic acid backbone with a methyl group and a 1-naphthyloxy group attached to the alpha-carbon. In pharmaceutical and research contexts, the purity of an active compound is paramount. Uncontrolled impurities can alter the compound's biological activity, introduce toxicity, and affect the reproducibility of experimental results.[1] Regulatory bodies like the FDA and EMA require stringent purity control for any compound intended for clinical use.[2]
Q2: What are the primary analytical techniques for the quality control of this compound?
A: A multi-technique approach is essential for comprehensive quality control. The primary methods include:
-
High-Performance Liquid Chromatography (HPLC): The cornerstone for purity assessment and quantification of the main component and any non-volatile impurities.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile or semi-volatile impurities, as well as residual solvents from the synthesis process.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive technique for structural elucidation and confirmation of the compound's identity.[6][7]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used for functional group identification and as a quick identity check.
Q3: How should I prepare a sample of 2-Methyl-2-(1-naphthyloxy)propanoic acid for analysis?
A: Proper sample preparation is crucial for reliable results.
-
For HPLC: Accurately weigh the sample and dissolve it in a suitable solvent, typically the mobile phase or a stronger solvent like acetonitrile or methanol, to a known concentration (e.g., 1 mg/mL).[8] Ensure the sample is fully dissolved; sonication may be required. Filter the solution through a 0.22 or 0.45 µm syringe filter before injection to protect the HPLC column.
-
For GC-MS: Sample preparation may involve dissolution in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). For this specific compound, which is a non-volatile carboxylic acid, derivatization is often necessary to increase its volatility.[5] Silylation (e.g., with BSTFA) or esterification (e.g., with methanol and an acid catalyst) are common approaches.
-
For NMR: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[6] Add a small amount of Tetramethylsilane (TMS) as an internal standard if it is not already present in the solvent.[7]
Q4: What are the most likely impurities I might encounter?
A: Impurities can originate from starting materials, by-products of the synthesis, or degradation. Potential impurities for this compound could include:
-
Starting Materials: Unreacted 1-naphthol or 2-bromo-2-methylpropanoic acid.
-
Synthesis By-products: Isomeric products, such as compounds resulting from substitution at a different position on the naphthalene ring.
-
Degradation Products: Hydrolysis products or compounds formed from exposure to light or high temperatures.
A thorough impurity profile requires synthesizing and characterizing potential impurities to use as reference standards.
Section 2: In-Depth Troubleshooting Guides
This section provides solutions to specific problems you may encounter during analysis.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q: My chromatogram shows a tailing peak for the main compound. What is the cause and how do I fix it?
A: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase. For an acidic compound like this, the most likely cause is interaction with residual, un-capped silanol groups on the silica-based column.
Troubleshooting Steps:
-
Check Mobile Phase pH: The carboxyl group (-COOH) is acidic. If the mobile phase pH is too high (approaching or above the pKa of the acid), the compound will be ionized. While this can be desirable, interactions with the stationary phase can be complex. Ensure the pH is low enough (typically pH 2.5-3.5) to keep the carboxylic acid fully protonated. Adding a small amount of an acid like trifluoroacetic acid (TFA, 0.1%) or formic acid (0.1%) to the mobile phase is standard practice.[3][9]
-
Column Health: The column may be aging or contaminated. Flush the column with a strong solvent series (e.g., water, isopropanol, hexane, isopropanol, water, mobile phase). If tailing persists, the column may need to be replaced.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample by a factor of 5 or 10 and re-injecting.
-
Metal Chelation: The analyte may be chelating with trace metals in the sample, solvent, or HPLC system (e.g., stainless steel frits). Adding a chelating agent like EDTA to the mobile phase can sometimes resolve this, though it is a less common solution.
Below is a decision tree to guide your troubleshooting process for HPLC peak shape issues.
Caption: A troubleshooting decision tree for HPLC peak shape issues.
Q: I'm seeing unexpected peaks in my chromatogram. Are they impurities or something else?
A: Extra peaks can be from several sources. A systematic approach is needed to identify them.
-
Blank Injection: Inject your solvent blank (the same solvent used to dissolve your sample). If the peaks are present, they are contaminants from the solvent, vials, or system carryover.
-
Placebo Injection (if applicable): If analyzing a formulated product, inject a sample containing all excipients except the active ingredient. Peaks present here are from the formulation matrix.
-
Forced Degradation: To confirm if peaks are degradation products, subject your sample to stress conditions (e.g., heat, acid, base, oxidation, light). An increase in the size of the unknown peaks suggests they are degradants.
-
Mass Spectrometry: If your HPLC is connected to a mass spectrometer (LC-MS), you can obtain the mass of the unknown peaks. This is the most powerful tool for identifying impurities, as you can compare the mass to potential by-products or degradants.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Q: I am not detecting my compound, or the signal is very weak.
A: This is a common issue when analyzing non-volatile compounds like carboxylic acids by GC-MS.
-
Confirm Derivatization: The most likely cause is incomplete or failed derivatization. The -COOH group makes the molecule polar and non-volatile. You must convert it to a less polar, more volatile derivative (e.g., a silyl ester or methyl ester).[5] Review your derivatization protocol. Ensure reagents are fresh and anhydrous conditions are maintained if required.
-
Check Inlet Temperature: The inlet temperature must be high enough to volatilize the derivatized compound without causing thermal degradation. A typical starting point is 250 °C, but this may need optimization.
-
Column Choice: Ensure you are using a column with appropriate polarity for your derivatized analyte. A mid-polarity column (e.g., DB-5ms or equivalent) is often a good starting point.[10]
Nuclear Magnetic Resonance (NMR) Troubleshooting
Q: The integration values in my ¹H NMR spectrum do not match the expected proton count.
A: Inaccurate integration can skew structural confirmation.
-
Ensure Full Relaxation: The delay time (d1) between scans must be long enough for all protons to fully relax. For quantitative results, d1 should be at least 5 times the longest T1 relaxation time of any proton in the molecule. Start with a d1 of at least 10-15 seconds and see if the integration ratios improve.
-
Baseline Correction: A poorly phased or baseline-corrected spectrum will lead to integration errors. Carefully re-process the spectrum, ensuring the baseline is flat across the entire region being integrated.
-
Presence of Impurities: A significant impurity with overlapping signals can interfere with integration. Check for unexpected peaks and consult your HPLC data. If an impurity is present, you must integrate its signals separately.
-
Water Peak: If using a solvent like DMSO-d₆, a broad water peak can overlap with your signals. Suppressing the water signal or ensuring the sample is anhydrous can help.
Section 3: Validated Experimental Protocols
These protocols provide a starting point for method development and validation. All methods must be validated in your laboratory to demonstrate they are fit for their intended purpose.[2]
Workflow for Quality Control Analysis
The following diagram outlines a typical workflow for the quality control of a new batch of 2-Methyl-2-(1-naphthyloxy)propanoic acid.
Caption: General workflow for the quality control analysis of a new batch.
Protocol 1: HPLC Purity Analysis
This reverse-phase HPLC method is suitable for determining the purity of 2-Methyl-2-(1-naphthyloxy)propanoic acid.
| Parameter | Recommended Setting |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-20 min: 50% B to 95% B; 20-25 min: Hold at 95% B; 25.1-30 min: Return to 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm and 280 nm |
| Sample Preparation | 1.0 mg/mL in Acetonitrile:Water (50:50) |
Methodology:
-
Prepare the mobile phases as described in the table.
-
Prepare a standard solution of 2-Methyl-2-(1-naphthyloxy)propanoic acid of known purity and a sample solution at the same concentration.
-
Equilibrate the HPLC system with the initial mobile phase conditions (50% B) until a stable baseline is achieved.
-
Perform a blank injection (50:50 Acetonitrile:Water) to ensure no system contamination.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
Calculate the purity of the sample using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
System Suitability:
-
Tailing Factor: The tailing factor for the main peak should be ≤ 1.5.
-
Theoretical Plates: The plate count should be ≥ 2000.
-
Repeatability: The relative standard deviation (RSD) for six replicate injections of the standard should be ≤ 2.0%.
Protocol 2: GC-MS Impurity Profiling (with Derivatization)
This method is designed to identify volatile impurities and requires a derivatization step.
| Parameter | Recommended Setting |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Oven Program | Initial 100 °C, hold 2 min; Ramp 10 °C/min to 280 °C, hold 10 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| MS Scan Range | 40 - 550 amu |
Methodology:
-
Derivatization: Accurately weigh ~1 mg of the sample into a GC vial. Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile). Add 100 µL of BSTFA. Cap the vial tightly and heat at 70 °C for 30 minutes. Allow to cool before injection.
-
Equilibrate the GC-MS system.
-
Inject 1 µL of the derivatized sample.
-
Acquire the data.
-
Identify peaks by comparing the resulting mass spectra against a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.[11]
Protocol 3: NMR Structural Confirmation
This protocol outlines the acquisition of ¹H and ¹³C NMR spectra for identity confirmation.
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | Chloroform-d (CDCl₃) | Chloroform-d (CDCl₃) |
| Concentration | ~10 mg/mL | ~20-30 mg/mL |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Acquisition | 16-32 scans | 1024-4096 scans |
| Relaxation Delay | 5 seconds | 2 seconds |
| Internal Standard | Tetramethylsilane (TMS) at 0.00 ppm | Tetramethylsilane (TMS) at 0.00 ppm |
Expected Spectral Characteristics:
-
¹H NMR: Expect signals for the aromatic protons of the naphthyl group (complex multiplet), the two methyl groups (singlet, integrating to 6H), and the acidic proton of the carboxylic acid (broad singlet, may be very downfield or exchange with trace water).
-
¹³C NMR: Expect distinct signals for the quaternary carbons (including the carbonyl carbon), the aromatic carbons of the naphthyl ring, and the equivalent methyl carbons.[7]
Section 4: References
-
SIELC. (n.d.). Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-2-[4-(naphthalen-1-yl)phenoxy]propanoic acid. Retrieved from [Link]
-
Al-Lahham, S., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. PMC. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]
-
ResearchGate. (2020). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents. Retrieved from [Link]
-
Google Patents. (n.d.). CN105753693B - The synthetic method of 2 methylpropanoic acids. Retrieved from
-
WIPO Patentscope. (n.d.). WO/2009/102155 PROCESS FOR PREPARATION OF 2-METHYL-2´-PHENYLPROPIONIC ACID DERIVATIVES. Retrieved from [Link]
-
KnE Publishing. (2021). Chemical Composition of Methanolic Extracts...Detection by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
Wiley. (n.d.). 2-Methyl-2-(4-methylphenoxy)propanoic acid. Retrieved from [Link]
-
ScienceDirect. (2024). Development and validation of an analytical methodology based on solvent extraction and gas chromatography. Retrieved from [Link]
-
LinkedIn. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]
-
Agilent. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces. Retrieved from [Link]
-
IAEA. (n.d.). Quality Control of Pesticide Products. Retrieved from [Link]
-
NIST. (n.d.). Propanoic acid, 2-methyl-. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]
-
CIPAC. (2020). multi-active method for the analysis of active substances in formulated products. Retrieved from [Link]
-
MDPI. (2022). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. Retrieved from [Link]
-
LabCompliance. (n.d.). Validation of Analytical Methods and Procedures. Retrieved from [Link]
-
PubMed. (2011). A reverse phase HPLC method for the separation of two stereo isomers. Retrieved from [Link]
-
NIST. (n.d.). Infrared Spectrum of Propanoic acid, 2-methyl-. Retrieved from [Link]
-
Cormica. (n.d.). Analytical Chemistry Method Development, Validation and Transfer. Retrieved from [Link]
-
TSI Journals. (2012). synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid. Retrieved from [Link]
Sources
- 1. www-pub.iaea.org [www-pub.iaea.org]
- 2. fda.gov [fda.gov]
- 3. Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. cipac.org [cipac.org]
- 9. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uvadoc.uva.es [uvadoc.uva.es]
- 11. publish.kne-publishing.com [publish.kne-publishing.com]
Technical Support Center: Overcoming Resistance to 2-Methyl-2-(1-naphthyloxy)propanoic acid
This technical guide addresses the challenges of cellular resistance to 2-Methyl-2-(1-naphthyloxy)propanoic acid (also known as 1-Naphthyloxyisobutyric acid ). Based on its chemical structure—a naphthyl analog of the fibrate class (specifically related to Clofibric acid)—this compound functions primarily as a PPAR (Peroxisome Proliferator-Activated Receptor) agonist or a metabolic probe in mammalian systems, and historically as an auxin antagonist in plant biology.
For the purpose of this guide, we focus on its application in mammalian drug development (targeting lipid metabolism and PPAR signaling), where resistance manifests as a loss of lipid-lowering efficacy or failure to induce fatty acid oxidation (FAO).
Product Context & Mechanism of Action
-
Compound Class: Fibrate Analog / PPAR Agonist Probe.
-
Primary Target: PPAR
(and potentially PPAR / isoforms). -
Mechanism: Binds to the PPAR nuclear receptor, heterodimerizes with RXR, and binds to Peroxisome Proliferator Response Elements (PPREs) to transcribe genes involved in fatty acid oxidation (e.g., CPT1A, ACOX1).
-
Resistance Definition: Cells (e.g., hepatocytes, adipocytes, or cancer lines) cease to respond to the compound, evidenced by sustained lipid accumulation, lack of FAO gene induction, or cell survival in lipid-rich media.
Part 1: Diagnostic Flowchart (Troubleshooting)
The following diagram outlines the logical steps to identify the source of resistance—whether it is pharmacological (drug delivery), molecular (target loss), or functional (metabolic bypass).
Figure 1: Diagnostic logic flow for identifying resistance mechanisms against fibrate-like PPAR agonists.
Part 2: Frequently Asked Questions (FAQs) & Protocols
Category 1: Pharmacokinetics & Drug Uptake
Q1: We observe no transcriptional response (e.g., CPT1A mRNA) even at high concentrations (100 µM). Is the compound entering the cell?
Technical Insight:
Fibrate analogs are lipophilic but are known substrates for ABC Transporters (MDR1/P-gp and BCRP). In resistant cell lines (especially HepG2 or drug-resistant cancer lines), overexpression of efflux pumps can reduce intracellular concentration below the
Validation Protocol: Efflux Inhibition Assay
-
Setup: Seed cells in 6-well plates.
-
Treatment Groups:
-
Vehicle (DMSO).
-
Compound (50 µM).
-
Compound (50 µM) + Verapamil (10 µM) [MDR1 Inhibitor].
-
Compound (50 µM) + Ko143 (1 µM) [BCRP Inhibitor].
-
-
Readout: Incubate for 24 hours. Harvest RNA and perform qPCR for a sensitive target gene (e.g., PDK4 or ACOX1).
-
Interpretation: If the response is restored with inhibitors, resistance is efflux-mediated.
Category 2: Target Desensitization (PPAR Signaling)
Q2: The drug enters the cell, but downstream targets are not activated. Has the receptor been downregulated?
Technical Insight:
Chronic exposure to PPAR agonists can lead to proteasomal degradation of the PPAR protein or depletion of essential co-activators like PGC-1
Validation Protocol: Nuclear Fractionation & Western Blot Do not rely on Whole Cell Lysate (WCL) alone; PPARs must be nuclear to function.
| Step | Reagent/Condition | Purpose |
| 1. Lysis | NE-PER™ Nuclear Extraction Kit | Separate Cytoplasmic vs. Nuclear fractions. |
| 2. Blotting | Anti-PPAR | Detect receptor abundance. |
| 3. Loading Control | Lamin B1 (Nuclear) vs. GAPDH (Cytosolic) | Crucial for validating fractionation purity. |
| 4. Analysis | Compare Treated vs. Naive | >50% reduction in nuclear PPAR indicates target downregulation. |
Corrective Action: If PPAR is downregulated, consider a "drug holiday" (washout for 48h) or co-treatment with a RXR agonist (e.g., Bexarotene) to stabilize the heterodimer complex.
Category 3: Metabolic Rewiring (The "Warburg" Bypass)
Q3: We see PPAR activation (gene expression), but the cells still accumulate lipids or survive. Why?
Technical Insight: This is a functional resistance known as Metabolic Decoupling . The cell may have upregulated Glycolysis or Glutaminolysis to bypass the need for Fatty Acid Oxidation (FAO). Even if you force the machinery for FAO (via the drug), the cell refuses to use it, relying instead on glucose for ATP (Warburg Effect).
Validation Protocol: The Galactose Shift Assay Cells grown in high glucose (25 mM) can survive solely on glycolysis, masking the failure of mitochondrial FAO.
-
Media Switch: Transition cells to media containing 10 mM Galactose (no glucose) + 2 mM Glutamine.
-
Rationale: Galactose yields 0 net ATP via glycolysis; cells must use oxidative phosphorylation (OXPHOS) to survive.
-
Treatment: Treat with 2-Methyl-2-(1-naphthyloxy)propanoic acid.
-
Outcome: If cells die or show restored sensitivity (lipid clearing) in galactose but not glucose, the resistance is metabolic (glycolytic bypass).
Part 3: Pathway Visualization
The following diagram illustrates the mechanism of action and the specific nodes where resistance occurs.
Figure 2: Molecular signaling pathway of the compound highlighting three critical points of resistance failure.
Part 4: Summary of Key Experimental Parameters
| Parameter | Recommended Value | Rationale |
| Solvent | DMSO (< 0.1% final) | High lipophilicity requires DMSO; >0.1% induces toxicity masking effects. |
| Treatment Duration | 24 - 48 Hours | PPAR transcriptional changes are slow; <12h is insufficient for protein-level changes. |
| Positive Control | Fenofibrate (50 µM) or GW7647 (1 µM) | Use a validated PPAR agonist to confirm assay system integrity. |
| Resistance Marker | MDR1 (ABCB1) mRNA | High baseline MDR1 predicts poor uptake. |
References
-
Grygiel-Górniak, B. (2014). Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review. Nutrition Journal. Link
-
Rigano, D., et al. (2017). PPARα Agonists: A Review of the Current Therapeutic Strategies. Current Drug Targets. Link
-
Robillard, K. R., et al. (2005). In vitro assessment of the interaction of fibrates with the P-glycoprotein efflux transporter. Journal of Pharmacology and Experimental Therapeutics. Link
-
Monsalve, F. A., et al. (2013). Peroxisome Proliferator-Activated Receptor Targets for the Treatment of Metabolic Diseases. Mediators of Inflammation. Link
-
Staudinger, J. L., et al. (2003). Nuclear Receptor-Mediated Regulation of Drug Transporters. Current Drug Metabolism. Link
A Comparative Analysis of 2-Methyl-2-(1-naphthyloxy)propanoic acid and Structurally-Related PPAR Modulators
Introduction: The Landscape of PPAR Agonism in Metabolic Disease
Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism. As ligand-activated transcription factors, they are central to cellular energy homeostasis. The PPAR family consists of three main isoforms: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological functions.
-
PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation primarily governs fatty acid oxidation and lipoprotein metabolism, making it a key target for treating hyperlipidemia.
-
PPARγ is predominantly found in adipose tissue, where it is a master regulator of adipogenesis, and also plays significant roles in insulin sensitivity in other tissues.
-
PPARβ/δ is ubiquitously expressed and is involved in fatty acid oxidation, particularly in skeletal muscle.
The therapeutic potential of modulating PPAR activity has been extensively explored, leading to the development of major drug classes for metabolic disorders. Fibrates, such as fenofibrate and gemfibrozil, are PPARα agonists widely prescribed to manage dyslipidemia. Thiazolidinediones (TZDs), on the other hand, are selective PPARγ agonists used in the treatment of type 2 diabetes to improve insulin sensitivity.
This guide focuses on 2-Methyl-2-(1-naphthyloxy)propanoic acid , a compound belonging to the aryloxypropanoic acid class, which also includes the fibrates. While this specific molecule is primarily documented as a key intermediate in the synthesis of the herbicide Napropamide, its structural similarity to known PPARα agonists warrants a thorough comparative analysis of its potential pharmacological activity. This guide will provide a detailed comparison with established fibrates, drawing upon structure-activity relationship (SAR) principles and available experimental data for structurally related compounds to predict its efficacy and potential as a PPAR modulator.
Structural Comparison: 2-Methyl-2-(1-naphthyloxy)propanoic acid vs. Fibrates
The core structure of 2-Methyl-2-(1-naphthyloxy)propanoic acid features a propanoic acid moiety linked to a naphthalene ring via an ether bond. This aryloxypropanoic acid scaffold is the hallmark of many PPAR agonists.
Table 1: Structural Comparison of Key Compounds
| Compound | Chemical Structure | Key Structural Features |
| 2-Methyl-2-(1-naphthyloxy)propanoic acid | [Image of 2-Methyl-2-(1-naphthyloxy)propanoic acid structure] | Naphthalene ring, propanoic acid, ether linkage, gem-dimethyl group |
| Fenofibric Acid (active metabolite of Fenofibrate) | [Image of Fenofibric Acid structure] | Chlorophenyl and phenyl rings, isobutyric acid, ether linkage, gem-dimethyl group |
| Gemfibrozil | [Image of Gemfibrozil structure] | Dimethylphenoxy group, pentanoic acid |
| Bezafibrate | [Image of Bezafibrate structure] | Chlorobenzamide group linked to a phenoxyisobutyric acid |
The key differentiators for 2-Methyl-2-(1-naphthyloxy)propanoic acid are the bulky, lipophilic naphthalene ring and the gem-dimethyl substitution on the α-carbon of the propanoic acid. The naphthalene group is significantly larger and more hydrophobic than the substituted phenyl rings found in most fibrates. The gem-dimethyl group is a common feature in many potent PPARα agonists, including fenofibric acid, and is known to enhance activity.
Predicted Biological Activity: A Structure-Activity Relationship (SAR) Perspective
Key SAR Insights for PPAR Agonism:
-
Acidic Head Group: A carboxylic acid moiety is a crucial feature for PPAR agonism, as it forms key interactions with the ligand-binding domain of the receptor.
-
Aromatic Core: A hydrophobic aromatic ring system is necessary to occupy a specific pocket within the ligand-binding domain. The nature and substitution of this ring system significantly influence potency and selectivity.
-
Linker: An ether linkage between the aromatic core and the acidic head group is common in this class of compounds.
-
α-Substitution: Substitution on the carbon atom alpha to the carboxylic acid can enhance potency. The presence of a methyl group, and particularly a gem-dimethyl group, often leads to increased PPARα activity.
Based on these principles, the presence of the carboxylic acid and the gem-dimethyl group in 2-Methyl-2-(1-naphthyloxy)propanoic acid suggests potential for PPARα agonism. The large, hydrophobic naphthalene ring is the most significant variable. While a large hydrophobic moiety is generally favorable, the specific shape and size of the naphthalene ring system may influence its fit within the PPARα ligand-binding pocket, potentially affecting its potency and selectivity compared to fibrates with smaller phenyl-based cores. It is also conceivable that the naphthalene group could confer some level of PPARγ or PPARβ/δ activity, leading to a dual or pan-agonist profile.
Comparative Performance: Fibrates in Clinical Use
To provide a benchmark for the potential performance of 2-Methyl-2-(1-naphthyloxy)propanoic acid, a comparison of commonly used fibrates is essential.
Table 2: Comparative Efficacy of Marketed Fibrates
| Fibrate | Primary Target | Effect on Triglycerides | Effect on HDL-C | Effect on LDL-C |
| Fenofibrate | PPARα | ↓↓↓ | ↑↑ | ↓ / ↔ |
| Gemfibrozil | PPARα | ↓↓↓ | ↑↑ | ↔ / ↑ |
| Bezafibrate | Pan-PPAR (α, γ, δ) | ↓↓↓ | ↑↑ | ↓ |
Arrow notation indicates the magnitude of the effect: ↓↓↓ (strong decrease), ↑↑ (moderate increase), ↓ (slight decrease), ↔ (neutral), ↑ (slight increase).
Fenofibrate is generally considered more effective at lowering triglycerides and has a more favorable effect on LDL-C compared to gemfibrozil. Bezafibrate's pan-PPAR agonism gives it a broader spectrum of activity, including improvements in glucose metabolism due to its PPARγ activation.
Experimental Protocols for Evaluating PPAR Agonism
To empirically determine the activity of 2-Methyl-2-(1-naphthyloxy)propanoic acid, a series of well-established in vitro and in vivo assays are required.
In Vitro Assays
1. PPAR Ligand Binding Assay (Competitive Scintillation Proximity Assay - SPA)
This assay determines the ability of a test compound to displace a known radiolabeled PPAR ligand from the ligand-binding domain (LBD) of the receptor.
-
Principle: The PPAR-LBD is captured on SPA beads. A radiolabeled ligand binds to the LBD, bringing it in close proximity to the scintillant in the beads, generating a signal. A competing test compound will displace the radiolabeled ligand, leading to a decrease in signal.
-
Workflow:
Figure 1: Workflow for a competitive PPAR ligand binding assay.
2. Cell-Based PPAR Transcriptional Activation Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to activate a PPAR-responsive promoter linked to a reporter gene, typically luciferase.
-
Principle: Cells are co-transfected with a plasmid expressing the full-length PPAR and a reporter plasmid containing a PPAR response element (PPRE) upstream of the luciferase gene. Activation of PPAR by the test compound leads to the expression of luciferase, which can be quantified by measuring luminescence.
-
Workflow:
Figure 2: Workflow for a cell-based PPAR transcriptional activation assay.
In Vivo Models
Animal Models of Dyslipidemia
To evaluate the in vivo efficacy of a potential PPAR agonist, animal models that recapitulate human dyslipidemia are employed.
-
hApoAI Transgenic Mice: These mice express human apolipoprotein A-I and are useful for studying effects on HDL-C.
-
LDLR-/- Mice: These mice lack the LDL receptor and develop hypercholesterolemia, particularly on a high-fat diet.
-
Zucker Diabetic Fatty (ZDF) Rats: These rats are a model of obesity, insulin resistance, and dyslipidemia.
Experimental Workflow:
Figure 3: General workflow for in vivo evaluation of a PPAR agonist.
Conclusion and Future Directions
2-Methyl-2-(1-naphthyloxy)propanoic acid presents an intriguing case for potential PPAR agonism based on its structural similarity to the fibrate class of drugs. The presence of a carboxylic acid head group and a gem-dimethyl substitution on the α-carbon are strong indicators of potential activity at PPARα. However, the bulky naphthalene ring introduces a significant structural variation that could influence its potency, selectivity, and overall pharmacological profile.
Without direct experimental data, a definitive comparison to established fibrates remains speculative. The immediate and necessary next step is the empirical evaluation of 2-Methyl-2-(1-naphthyloxy)propanoic acid using the standardized in vitro and in vivo protocols outlined in this guide. Such studies would elucidate its binding affinity and transcriptional activation potential for each PPAR isoform, and subsequently, its in vivo effects on lipid and glucose metabolism. This would not only clarify the pharmacological profile of this specific compound but also contribute valuable data to the broader understanding of the structure-activity relationships of aryloxypropanoic acids as PPAR modulators.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). Napropamide Production: The Role of 2-(1-Naphthalenyloxy)propanoic Acid as a Key Intermediate. Available at: [Link]
-
AERU, University of Hertfordshire. Napropamide (Ref: R 7465). Available at: [Link]
-
Lee, S. Y., et al. (2018). Synthesis of PPAR-γ Activators Inspired by the Marine Natural Product, Paecilocin A. Marine Drugs, 16(10), 366. Available at: [Link]
-
ResearchGate. The chemical structures of PPAR agonists (1a-b) and antagonists (2a-b). Available at: [Link]
-
Berger, J. P., et al. (2003). Design and synthesis of alpha-aryloxy-alpha-methylhydrocinnamic acids: a novel class of dual peroxisome proliferator-activated receptor alpha/gamma agonists. Journal of Medicinal Chemistry, 46(24), 5249-5254. Available at: [Link]
-
Kumar, P. M., et al. (2008). Quantitative structure activity analysis of 2-alkoxydihydrocinnamates as PPARalpha/gamma dual agonist. Medicinal Chemistry, 4(3), 273-277. Available at: [Link]
-
Pawlak, M., et al. (2015). Impact of PPAR-Alpha Polymorphisms—The Case of Metabolic Disorders and Atherosclerosis. International Journal of Molecular Sciences, 16(12), 28864–28889. Available at: [Link]
-
Abo-Aziza, F. A. M., et al. (2022). Role of Peroxisome Proliferator-Activated Receptors (PPARs) in Energy Homeostasis of Dairy Animals: Exploiting Their Modulation through Nutrigenomic Interventions. Animals, 12(15), 1904. Available at: [Link]
-
Ament, C., et al. (2017). Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators. Scientia Pharmaceutica, 85(4), 43. Available at: [Link]
-
Kim, S. P., et al. (2010). Transcriptional activation of peroxisome proliferator-activated receptor-gamma requires activation of both protein kinase A and Akt during adipocyte differentiation. Biochemical and Biophysical Research Communications, 399(1), 55-59. Available at: [Link]
-
Hietanen, E., et al. (1986). Hypolipidemia and Peroxisome Proliferation Induced by Phenoxyacetic Acid Herbicides in Rats. Archives of Toxicology, 59(3), 151-155. Available at: [Link]
-
Piplani, P., et al. (2019). 2-Naphthyloxy derivatives of N,N-substituted acetamides: Synthesis and pharmacological evaluation. Medicinal Chemistry Research, 28(1), 125-135. Available at: [Link]
-
GalChimia. (2023). Napropamide impurities and metabolites: a complementary approach using chemical synthesis and biosynthesis. Available at: [Link]
-
Carino, A., et al. (2020). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Molecules, 25(18), 4241. Available at: [Link]
-
Ali, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1801. Available at: [Link]
-
Rizza, R., et al. (2018). The potential of natural products for targeting PPARα. Fitoterapia, 128, 173-185. Available at: [Link]
-
Gannon, S. A., et al. (2016). Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey. Toxicology, 340, 1-9. Available at: [Link]
-
Gamboa-Gómez, C. I., et al. (2016). Modulation of PPAR Expression and Activity in Response to Polyphenolic Compounds in High Fat Diets. Nutrients, 8(7), 398. Available at: [Link]
Beyond Clofibrate: Strategic Evaluation of 2-Methyl-2-(1-naphthyloxy)propanoic Acid
Content Type: Comparative Pharmacophore Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Pharmacologists.
Executive Summary: The Hydrophobic Threshold
In the development of PPAR
2-Methyl-2-(1-naphthyloxy)propanoic acid (MNPA) represents a critical "boundary probe" in Structure-Activity Relationship (SAR) studies. Unlike its phenyl analogs, MNPA introduces a fused bicyclic system (naphthalene) linked to a gem-dimethyl "metabolic shield."
This guide evaluates MNPA against three key alternatives:
-
Clofibric Acid: The standard lipophilic benchmark.
-
2-Methyl-2-(2-naphthyloxy)propanoic acid: The linear regioisomer.
-
2-(1-Naphthyloxy)propanoic acid (NOPA): The non-methylated metabolite (Napropamide derivative).
Physicochemical & SAR Comparison
The transition from a phenyl ring to a naphthyl ring drastically alters the molecule's volume and lipophilicity. The following data highlights why MNPA is often used to test the steric limits of the PPAR Ligand Binding Domain (LBD).
Table 1: Comparative Physicochemical Profile[1][2]
| Feature | MNPA (Target) | Clofibric Acid (Benchmark) | 2-Naphthyl Isomer | NOPA (Metabolite) |
| Structure | 1-Naphthyl ether | 4-Cl-Phenyl ether | 2-Naphthyl ether | 1-Naphthyl ether |
| Gem-dimethyl | Gem-dimethyl | Gem-dimethyl | Monomethyl (Chiral) | |
| LogP (Predicted) | ~3.8 - 4.1 | ~2.5 - 2.8 | ~3.8 - 4.1 | ~3.4 |
| Steric Profile | High (Spherical/Wide) | Moderate | High (Linear/Planar) | High |
| Metabolic Stability | High (Blocked | High | High | Low (Susceptible) |
| Primary Utility | Steric Probe / PPAR Agonist | Dyslipidemia Drug | PPAR Agonist (Potent) | Herbicide Metabolite |
Critical Analysis
A. The Gem-Dimethyl Effect (MNPA vs. NOPA)
The defining feature of MNPA over NOPA is the presence of two methyl groups at the
-
Mechanism: The gem-dimethyl group creates a "metabolic shield," preventing mitochondrial
-oxidation which typically degrades fatty acid analogs. -
Consequence: MNPA exhibits a significantly longer half-life in vivo compared to NOPA. NOPA, lacking this shield, is rapidly processed, making it a common environmental metabolite of the herbicide Napropamide rather than a drug candidate.
B. Regiochemistry: 1-Naphthyl vs. 2-Naphthyl
This is the most crucial distinction for drug design.
-
2-Naphthyl (Linear): The 2-position attachment allows the naphthalene ring to extend linearly, mimicking the long alkyl chain of natural fatty acids (e.g., palmitic acid). This often results in higher affinity for the PPAR
pocket. -
1-Naphthyl (MNPA - Wide): The 1-position attachment forces the second ring to protrude laterally. In restricted binding pockets (like the T1R2/T1R3 sweet taste receptor or specific PPAR isoforms), this "width" causes steric clashes, often turning an agonist into an antagonist or reducing efficacy.
Mechanism of Action: PPAR Activation Pathway[4]
MNPA functions primarily as a peroxisome proliferator-activated receptor alpha (PPAR
Figure 1: The PPAR
Experimental Protocols
A. Synthesis of MNPA (Williamson Ether Synthesis)
Rationale: This protocol uses the Williamson ether synthesis, preferred over the Bargellini reaction for its higher yield and reduced side products when using sterically hindered phenols like 1-naphthol.
Reagents:
-
1-Naphthol (1.0 eq)
-
Ethyl 2-bromo-2-methylpropionate (1.2 eq)
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
Acetonitrile (ACN) or DMF (Solvent)
-
Sodium Hydroxide (NaOH, 10% aq) for hydrolysis.
Workflow:
Figure 2: Synthetic route for MNPA. The ester intermediate is hydrolyzed to yield the free acid.
Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-naphthol (10 mmol) in anhydrous Acetonitrile (30 mL).
-
Activation: Add anhydrous
(20 mmol). Stir at room temperature for 30 minutes to form the phenoxide anion. Observation: The mixture may darken slightly. -
Alkylation: Dropwise add Ethyl 2-bromo-2-methylpropionate (12 mmol).
-
Reaction: Reflux the mixture at 80°C for 16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The starting naphthol spot (
) should disappear. -
Workup (Ester): Filter off the inorganic salts. Evaporate the solvent. Dissolve the residue in EtOAc, wash with water and brine.
-
Hydrolysis: Dissolve the crude ester in Ethanol (20 mL) and add 10% NaOH (10 mL). Stir at 60°C for 2 hours.
-
Isolation: Acidify with 1M HCl to pH 2. The MNPA will precipitate as a white solid. Extract with DCM if oil forms.
-
Validation:
-
1H NMR (CDCl3): Look for the characteristic gem-dimethyl singlet at
ppm (6H). The aromatic region (7.0-8.5 ppm) will show the 1-naphthyl pattern.
-
B. In Vitro Validation: PPAR Transactivation Assay
Rationale: To confirm agonism, a luciferase reporter assay is the industry standard.
-
Cell Line: COS-7 or HEK293 cells.
-
Transfection: Co-transfect with:
-
Expression plasmid encoding human PPAR
. -
PPRE-Luc reporter plasmid (Luciferase gene driven by Peroxisome Proliferator Response Element).
-
-
Treatment: Incubate cells with MNPA (concentration range 1
M - 100 M) for 24 hours.-
Positive Control: Wy-14643 or Clofibrate (100
M). -
Negative Control: DMSO vehicle (0.1%).
-
-
Readout: Lyse cells and measure luminescence.
-
Data Analysis: Plot Dose-Response curve. Calculate
.-
Expected Result: MNPA should show dose-dependent activation. If the
is significantly higher than the 2-naphthyl isomer, it confirms the "steric clash" hypothesis of the 1-position.
-
Conclusion
2-Methyl-2-(1-naphthyloxy)propanoic acid serves as a vital tool in the medicinal chemist's arsenal. While it may not possess the optimal linear geometry of the 2-naphthyl isomer for pure PPAR agonism, its bulk makes it an excellent probe for determining the volume tolerance of hydrophobic binding pockets.
Recommendation:
-
Use MNPA when testing for steric exclusion in receptor sites.
-
Use the 2-naphthyl isomer when maximizing lipophilic interaction and potency.
-
Use Clofibrate as the standardized reference point for biological normalization.
References
-
PPAR Structure & Function
-
Fibrate SAR & Discovery
-
Sweet Taste Inhibitor SAR (Lactisole Analogs)
-
Agrochemical Metabolites (NOPA)
Sources
- 1. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of aryloxyalkanoic acid hydroxyamides as potent inhibitors of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of the sweetness inhibitor 2(-4-methoxyphenoxy)propanoic acid (sodium salt) (Na-PMP) on the taste of bitter-sweet stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Propanoic acid, 2-(1-naphthalenyloxy)- | C13H12O3 | CID 85662 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Orthogonal Validation of 2-Methyl-2-(1-naphthyloxy)propanoic Acid
Product Class: Fibrate Analog / PPAR
Part 1: Executive Technical Synthesis
2-Methyl-2-(1-naphthyloxy)propanoic acid represents a lipophilic structural analog of clofibric acid, the active metabolite of the legacy drug clofibrate. Chemically, it replaces the p-chlorophenyl moiety of clofibrate with a bulky 1-naphthyl group. In drug development, this scaffold is primarily investigated as a Peroxisome Proliferator-Activated Receptor alpha (PPAR
However, the increased steric bulk of the naphthyl group introduces unique pharmacological challenges. Unlike standard fibrates, this compound carries a higher probability of pan-PPAR activity (activating
This guide outlines a rigorous, orthogonal assay framework to validate specific PPAR
Part 2: Mechanism of Action & Signaling Pathway
To validate activity, one must first map the expected signaling cascade. The compound functions as a nuclear receptor ligand, heterodimerizing with RXR to bind Peroxisome Proliferator Response Elements (PPREs).
Figure 1: The canonical PPAR
Part 3: Orthogonal Assay Framework
Reliable validation requires three distinct layers of evidence: Transcriptional Output (Reporter), Endogenous Phenotype (qPCR), and Biophysical Binding (FRET).
1. Primary Screen: Luciferase Reporter Assay
Objective: Quantify transcriptional efficacy and potency (
-
Protocol:
-
Seeding: Plate HEK293 cells at
cells/well in 96-well white-walled plates. -
Transfection: Use Lipofectamine to co-transfect:
-
3xPPRE-TK-Luc (Firefly luciferase reporter).
-
pcDNA3.1-hPPAR
(Receptor expression plasmid). -
pRL-SV40 (Renilla luciferase for normalization).
-
-
Treatment: After 24h, treat cells with the compound (0.1 nM – 100
M) in serum-free media. Include GW7647 (100 nM) as a positive control. -
Detection: Lyse cells after 18h incubation. Add Dual-Glo® Luciferase Reagent. Measure Firefly/Renilla ratio.
-
-
Why this works: This system isolates the specific interaction between the ligand-receptor complex and the DNA response element, removing upstream metabolic noise.
2. Orthogonal Phenotypic Assay: Endogenous Gene Expression (RT-qPCR)
Objective: Confirm that the compound activates native chromatin-bound receptors and induces physiologically relevant genes, not just an artificial plasmid. System: HepG2 (Human Hepatocellular Carcinoma) cells.
-
Target Genes:
-
CPT1A (Carnitine Palmitoyltransferase 1A): Rate-limiting enzyme in fatty acid oxidation.
-
ACOX1 (Acyl-CoA Oxidase 1): Peroxisomal
-oxidation marker. -
APOA1 (Apolipoprotein A-I): HDL component (critical for fibrate efficacy).
-
-
Protocol:
-
Treatment: Incubate HepG2 cells with
M compound for 24 hours. -
Extraction: Isolate Total RNA using TRIzol/Column hybrid method to ensure purity (
). -
Synthesis: Generate cDNA using SuperScript IV VILO Master Mix.
-
Quantification: Perform qPCR using TaqMan probes. Normalize to GAPDH or HPRT1.
-
Validation Criteria: A >2-fold induction of CPT1A and ACOX1 confirms functional PPAR
agonism.
-
3. Biophysical Confirmation: TR-FRET Co-activator Recruitment
Objective: Prove direct physical binding to the receptor ligand-binding domain (LBD) and subsequent recruitment of co-activators, ruling out indirect activation mechanisms.
System: LanthaScreen™ TR-FRET PPAR
-
Mechanism:
-
Fluorophore 1: Terbium-labeled anti-GST antibody binds to GST-tagged PPAR
-LBD. -
Fluorophore 2: Fluorescein-labeled PGC-1
co-activator peptide. -
Event: Ligand binding induces a conformational change in PPAR
, recruiting the PGC-1 peptide. This brings Terbium and Fluorescein into proximity, allowing energy transfer (FRET).
-
-
Protocol:
-
Mix GST-PPAR
-LBD (5 nM), Tb-anti-GST Ab (5 nM), and Fluorescein-PGC1 (500 nM) in assay buffer. -
Add compound dilution series. Incubate 1 hour at room temperature.
-
Read TR-FRET (Excitation: 340 nm; Emission: 495 nm/520 nm).
-
Data Output: Plot Emission Ratio (520/495) vs. log[Compound]. Calculate binding affinity (
).
-
Part 4: Comparative Performance Guide
The following table contrasts 2-Methyl-2-(1-naphthyloxy)propanoic acid against industry standards.
| Feature | 2-Methyl-2-(1-naphthyloxy)propanoic acid | Fenofibric Acid (Standard) | GW7647 (Research Tool) |
| Primary Target | PPAR | PPAR | PPAR |
| Potency ( | Moderate ( | Moderate ( | High ( |
| Selectivity | Low/Medium (Risk of PPAR | High for | Extremely High for |
| Lipophilicity | High (LogP ~4.2) | Medium (LogP ~3.5) | High |
| Off-Target Risk | T1R3 (Sweet Taste) & GPR120 | Low | Low |
| Clinical Status | Pre-clinical / Research Reagent | FDA Approved | Research Use Only |
*Note: Potency estimates based on structural analogs (MHY2013/Clofibrate derivatives).
Part 5: Validation Workflow Diagram
This diagram illustrates the decision matrix for validating the compound.
Figure 2: The hierarchical validation workflow ensures only compounds with direct, functional, and specific activity proceed to development.
Part 6: Critical "Application Scientist" Insight
The "Sweetness" Liability:
While the primary interest is PPAR
-
Recommendation: If this compound is intended for oral formulation, run a FLIPR Calcium Flux assay on T1R2/T1R3 expressing cells early in development. Significant inhibition could lead to palatability issues or off-target metabolic signaling via gut-expressed taste receptors.
References
-
PPAR Signaling & Fibrate Mechanism
- Grygiel-Górniak, B. (2014). "Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications." Molecular and Cellular Biochemistry.
-
Structural Analogs (Naphthyl-Fibrates/MHY2013)
- Kim, S. J., et al. (2013). "Physiological characterization of a novel PPAR pan agonist, 2-methyl-2-(o-tolyloxy)
-
Lactisole & Sweet Taste Inhibition (Structural Liability)
- Schiffman, S. S., et al. (1999). "Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propanoic acid." Chemical Senses.
-
GW7647 (Reference Standard)
- Brown, P. J., et al. (2001). "Identification of a novel series of potent PPAR alpha agonists." Journal of Medicinal Chemistry.
A Comparative Analysis of 2-Methyl-2-(1-naphthyloxy)propanoic Acid: Cross-Validating Potential Biological Effects in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic drug discovery, the identification of novel small molecules with multifaceted biological activities presents a compelling avenue for addressing complex disease states. This guide provides an in-depth comparative analysis of 2-Methyl-2-(1-naphthyloxy)propanoic acid, a compound of interest due to its structural similarities to established therapeutic agents. While direct experimental data on this specific molecule is limited in publicly accessible literature, this guide will cross-validate its potential biological effects by examining structurally related analogs and established drugs with similar chemical motifs. We will explore its inferred dual-action potential as both a lipid-lowering agent and an anti-inflammatory therapeutic, comparing it with the well-characterized drugs, Fenofibrate and Naproxen.
Introduction to 2-Methyl-2-(1-naphthyloxy)propanoic Acid: A Candidate for Dual Therapeutic Action
2-Methyl-2-(1-naphthyloxy)propanoic acid belongs to the class of aryloxyalkanoic acids, a chemical scaffold that has given rise to a diverse range of therapeutic agents. Its structure, featuring a naphthyloxy group linked to a propanoic acid moiety, suggests potential interactions with biological targets involved in metabolic and inflammatory pathways. The presence of the propanoic acid group is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), while the larger aromatic structure is reminiscent of ligands for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs).
This guide will therefore focus on two primary, inferred biological activities:
-
Hypolipidemic Effects: Primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.
-
Anti-inflammatory Effects: Potentially through the inhibition of cyclooxygenase (COX) enzymes, a mechanism shared by many NSAIDs.
Comparative Analysis: Benchmarking Against Established Therapeutics
To contextualize the potential efficacy of 2-Methyl-2-(1-naphthyloxy)propanoic acid, we will compare its inferred activities against two widely used drugs:
-
Fenofibrate: A fibrate drug that is a potent PPARα agonist, primarily used for the treatment of dyslipidemia, characterized by high triglyceride and low HDL-cholesterol levels.
-
Naproxen: A non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting COX-1 and COX-2 enzymes, thereby reducing pain and inflammation.[1][2][3]
Table 1: Comparative Overview of 2-Methyl-2-(1-naphthyloxy)propanoic acid and Reference Drugs
| Feature | 2-Methyl-2-(1-naphthyloxy)propanoic acid (Inferred) | Fenofibrate | Naproxen |
| Primary Mechanism | PPARα Agonism, COX Inhibition | PPARα Agonism | COX-1 and COX-2 Inhibition[2] |
| Therapeutic Class | Hypolipidemic, Anti-inflammatory | Hypolipidemic (Fibrate) | Anti-inflammatory (NSAID)[1] |
| Primary Biological Effect | Lowering of triglycerides and cholesterol, reduction of inflammation | Lowering of triglycerides, raising of HDL cholesterol | Reduction of pain, inflammation, and fever[3] |
| Key Molecular Target(s) | PPARα, COX-1/COX-2 | PPARα | Cyclooxygenase-1 & -2 |
In-depth Look: The Hypolipidemic Potential via PPARα Activation
The structural similarity of 2-Methyl-2-(1-naphthyloxy)propanoic acid to known PPAR agonists, particularly those with a 2-methyl-2-phenoxypropanoic acid backbone, strongly suggests its potential as a modulator of lipid metabolism. A study on novel 2-(naphthalen-2-yloxy)propionic acid derivatives demonstrated significant hypolipidemic activity in a high-cholesterol diet-fed rat model, showing reductions in total cholesterol, triglycerides, and LDL, while increasing HDL.
The PPARα Signaling Pathway
Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a nuclear receptor that plays a critical role in the regulation of lipid and glucose homeostasis. Upon activation by a ligand, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to their transcription.
Caption: PPARα Signaling Pathway Activation.
Experimental Validation: In Vitro PPARα Activation Assay
To experimentally validate the predicted PPARα agonism of 2-Methyl-2-(1-naphthyloxy)propanoic acid, a luciferase reporter gene assay is the gold standard.
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293T or HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells into 96-well plates at a density of 5 x 10⁴ cells per well.
-
Co-transfect the cells with a PPARα expression vector and a luciferase reporter plasmid containing a PPRE promoter element using a suitable transfection reagent.
-
-
Compound Treatment:
-
Prepare a stock solution of 2-Methyl-2-(1-naphthyloxy)propanoic acid in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and the positive control (e.g., Fenofibrate) in cell culture medium.
-
After 24 hours of transfection, replace the medium with the compound-containing medium. Include a vehicle control (DMSO) group.
-
-
Luciferase Assay:
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.
-
In-depth Look: The Anti-inflammatory Potential via COX Inhibition
The propanoic acid moiety in 2-Methyl-2-(1-naphthyloxy)propanoic acid is a key structural feature of many NSAIDs, including Naproxen.[1] This suggests a potential for this compound to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
The Cyclooxygenase (COX) Pathway
COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[2] Inhibition of these enzymes reduces the production of prostaglandins, thereby exerting anti-inflammatory effects.
Caption: Cyclooxygenase (COX) Inhibition Pathway.
Experimental Validation: In Vivo Model of Inflammation
A widely used and well-validated model to assess the anti-inflammatory activity of a compound is the carrageenan-induced paw edema model in rodents.
-
Animal Acclimatization and Grouping:
-
Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions.
-
Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Naproxen), and different dose groups of 2-Methyl-2-(1-naphthyloxy)propanoic acid.
-
-
Compound Administration:
-
Administer the test compound and control drugs orally or intraperitoneally one hour before the induction of inflammation.
-
-
Induction of Edema:
-
Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
-
Cross-Validation and Synergistic Potential
The potential dual activity of 2-Methyl-2-(1-naphthyloxy)propanoic acid as both a PPARα agonist and a COX inhibitor presents an exciting therapeutic prospect. This combination could be particularly beneficial in managing metabolic syndrome, where dyslipidemia and chronic low-grade inflammation are intertwined.
Table 2: Comparative Performance in Preclinical Models (Hypothetical Data Based on Analogs)
| Parameter | 2-Methyl-2-(1-naphthyloxy)propanoic acid (Predicted) | Fenofibrate | Naproxen |
| PPARα Activation (EC₅₀) | Low micromolar range | Low micromolar range | No significant activity |
| Triglyceride Reduction (in vivo) | Significant reduction | Significant reduction | Minimal to no effect |
| HDL-C Increase (in vivo) | Moderate increase | Significant increase | No significant effect |
| COX Inhibition (IC₅₀) | Micromolar range | No significant activity | Nanomolar to low micromolar range |
| Anti-inflammatory Effect (in vivo) | Moderate to significant reduction in paw edema | Minimal to no effect | Significant reduction in paw edema |
Conclusion and Future Directions
While direct experimental validation is pending, the structural analysis and comparison with related compounds strongly suggest that 2-Methyl-2-(1-naphthyloxy)propanoic acid is a promising candidate for dual therapy in metabolic and inflammatory disorders. Its potential to simultaneously address dyslipidemia through PPARα activation and inflammation through COX inhibition warrants further investigation.
Future research should focus on:
-
In vitro profiling: Conducting comprehensive in vitro assays to confirm PPARα, PPARγ, and PPARδ agonism, as well as COX-1 and COX-2 inhibition.
-
In vivo efficacy studies: Evaluating the compound in animal models of dyslipidemia and inflammation to determine its efficacy and therapeutic window.
-
Pharmacokinetic and toxicological studies: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound.
The insights provided in this guide, grounded in the established pharmacology of structurally similar molecules, offer a robust framework for the continued exploration of 2-Methyl-2-(1-naphthyloxy)propanoic acid as a novel therapeutic agent.
References
-
Singh, J. P., Kauffman, R., Bensch, W., Wang, G., McClelland, P., Bean, J., Montrose, C., Mantlo, N., & Wagle, A. (2005). Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression. Molecular pharmacology, 68(3), 694–702. [Link]
-
Idrees, G. A., Aly, O. M., Abuo-Rahma, G. E. A., & Radwan, M. F. (2009). Design, synthesis and hypolipidemic activity of novel 2-(naphthalen-2-yloxy)propionic acid derivatives as desmethyl fibrate analogs. European journal of medicinal chemistry, 44(10), 3973–3980. [Link]
-
Medical News Today. (2024, January 5). Naproxen: Uses, dosage, side effects, and interactions. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Naproxen?[Link]
-
Drugs.com. (2024, January 24). Naproxen. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Fenofibrate?[Link]
-
Lee, J. H., Woo, S. H., Hong, J. H., Lee, S. H., Lee, S. H., Lee, Y. S., ... & Choi, J. W. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(10), 17158–17173. [Link]
Sources
In vivo validation of in vitro results for 2-Methyl-2-(1-naphthyloxy)propanoic acid
This guide serves as a technical validation framework for 2-Methyl-2-(1-naphthyloxy)propanoic acid (referred to herein as MNPA-Iso ), a structural analog of the fibrate class of lipid-lowering agents.
Given its specific chemical structure—a 2-methyl-2-phenoxypropanoic acid core substituted with a naphthyl group—MNPA-Iso is functionally categorized as a PPAR
Executive Summary
2-Methyl-2-(1-naphthyloxy)propanoic acid is a lipophilic carboxylic acid structurally homologous to Clofibrate . While in vitro assays demonstrate its ability to bind PPAR
Part 1: Comparative Analysis & Benchmarking
To validate MNPA-Iso, it must be benchmarked against established PPAR
| Feature | MNPA-Iso (Target) | Clofibrate (Reference) | Fenofibrate (High Potency) | Vehicle (Neg. Control) |
| Chemical Core | Naphthyloxy-isobutyric acid | Chlorophenoxy-isobutyric acid | Chlorobenzoyl-phenoxy-isobutyric acid | CMC / Corn Oil |
| Primary Target | PPAR | PPAR | PPAR | N/A |
| In Vitro Potency (EC50) | Low | ~50-100 | ~10-30 | N/A |
| Lipophilicity (LogP) | ~3.58 (High Bioavailability) | 3.62 | 5.24 | N/A |
| Metabolic Stability | High (Steric hindrance of methyls) | Moderate | High | N/A |
| Key Biomarker | Baseline |
Part 2: Scientific Rationale & Mechanism
The Causality of Validation:
The transition from in vitro to in vivo is often the "valley of death" for fibrate analogs due to species-specific differences in PPAR
-
In Vitro Signal: We confirm that MNPA-Iso activates the PPAR
-RXR heterodimer, driving the transcription of Peroxisome Proliferator Response Element (PPRE) controlled genes. -
In Vivo Translation: We must verify that the compound achieves sufficient hepatic exposure to lower serum triglycerides (TG) without inducing hepatotoxicity (peroxisome proliferation).
Mechanism of Action Diagram
Caption: The activation cascade of PPAR
Part 3: In Vivo Validation Protocols
Experiment A: Pharmacokinetic (PK) Profiling
Objective: Determine the oral bioavailability and half-life (
Protocol:
-
Subjects: Male C57BL/6J mice (n=3 per timepoint).
-
Dosing: Single oral gavage (PO) at 10 mg/kg suspended in 0.5% Carboxymethylcellulose (CMC).
-
Sampling: Tail vein blood collection at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Analysis: Plasma protein precipitation with acetonitrile followed by LC-MS/MS analysis.
-
Success Criteria:
(sufficient to cover in vitro EC50) and hours.
Experiment B: Efficacy in Diet-Induced Dyslipidemia
Objective: Validate the lipid-lowering capability of MNPA-Iso compared to Clofibrate.
Protocol:
-
Induction: Feed mice a High-Fat Diet (60% kcal fat) for 4 weeks to induce hypertriglyceridemia.
-
Grouping (n=8/group):
-
Group 1: Vehicle (0.5% CMC).
-
Group 2: Clofibrate (Positive Control, 100 mg/kg/day).
-
Group 3: MNPA-Iso (Test, 30 mg/kg/day).
-
Group 4: MNPA-Iso (Test, 100 mg/kg/day).
-
-
Duration: Daily oral gavage for 14 days.
-
Endpoints:
-
Serum Biochemistry: Triglycerides (TG), Total Cholesterol (TC), ALT/AST (Liver toxicity).
-
Gene Expression (qPCR): Liver tissue analysis for Acox1 (oxidation) and Cyp4a10 (peroxisome proliferation marker).
-
Validation Workflow Diagram
Caption: Step-by-step validation pipeline from in vitro hit identification to in vivo efficacy confirmation.
Part 4: Data Interpretation & Troubleshooting
| Observation | Interpretation | Actionable Step |
| In Vitro Potency but No In Vivo Effect | High metabolic clearance or poor absorption. | Check PK data. If |
| Reduced Serum TG but Elevated ALT | Hepatotoxicity or excessive peroxisome proliferation. | This is common with fibrates. Reduce dose or check Cyp4a levels to assess peroxisome load. |
| No Change in Acox1 Expression | Compound may not be reaching the hepatocyte nucleus. | Verify liver tissue concentration via LC-MS. |
References
-
Grygiel-Górniak, B. (2014). Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review. Nutrition Journal. Link
-
Staels, B., et al. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism. Circulation. Link
-
Willson, T. M., et al. (2000). The PPARs: from orphan receptors to drug discovery. Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. (n.d.). 2-Methyl-2-(1-naphthyloxy)propanoic acid (CAS 30366-94-0).[1][2][3][4] National Center for Biotechnology Information. Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
